molecular formula C14H30O B1584529 Heptyl ether CAS No. 629-64-1

Heptyl ether

Cat. No.: B1584529
CAS No.: 629-64-1
M. Wt: 214.39 g/mol
InChI Key: UJEGHEMJVNQWOJ-UHFFFAOYSA-N
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Description

Heptyl ether is a useful research compound. Its molecular formula is C14H30O and its molecular weight is 214.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-heptoxyheptane
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InChI

InChI=1S/C14H30O/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEGHEMJVNQWOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8060878
Record name Heptane, 1,1'-oxybis-
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Molecular Weight

214.39 g/mol
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CAS No.

629-64-1
Record name 1,1′-Oxybis[heptane]
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Record name Diheptyl ether
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Record name Diheptyl ether
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Record name Heptane, 1,1'-oxybis-
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Record name 1,1'-oxybisheptane
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Foundational & Exploratory

di-n-heptyl ether structural formula and data

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 629-64-1 | Structural Analysis & Pharmaceutical Application Guide

Chemical Identity & Structural Analysis[1][2][3]

Di-n-heptyl ether (1,1'-oxybisheptane) represents a class of symmetrical, long-chain aliphatic ethers. Unlike its volatile counterparts (e.g., diethyl ether), this molecule is characterized by significant lipophilicity and a high boiling point, properties that dictate its utility in specialized pharmaceutical synthesis and physicochemical modeling.

Structurally, the molecule consists of two hydrophobic heptyl (


) tails bridged by a central oxygen atom. This ether linkage provides a dipole moment sufficient for solvation of cations (e.g., 

in Grignard reagents) while the steric bulk of the heptyl chains suppresses volatility and water miscibility.
Structural Visualization

The following diagram illustrates the linear connectivity and the central ether linkage which governs the molecule's reactivity profile.

ChemicalStructure Figure 1: Structural connectivity of Di-n-heptyl Ether showing functional domains. C1 Heptyl Group (C7) O Ether Oxygen (-O-) C1->O Prop1 Hydrophobic Tail (Lipophilicity) C1->Prop1 C2 Heptyl Group (C7) O->C2 Prop2 Lewis Base (Cation Solvation) O->Prop2

Physicochemical Data Profile

For researchers transitioning from bench-scale to process chemistry, accurate physical data is critical for reactor design and safety assessments. The following data is aggregated from NIST and standard industrial safety profiles.

PropertyValueContext for Application
Molecular Formula

Symmetrical Ether
Molecular Weight 214.39 g/mol Heavy ether, low volatility
Boiling Point 260–262 °CEnables high-temp reactions (e.g., >150°C) at atmospheric pressure
Density 0.81 g/mL (at 20°C)Phase separation efficiency in aqueous extractions
Refractive Index

Purity verification metric
Flash Point ~96 °CClassified as combustible, not highly flammable (safer than

)
Solubility (Water) InsolubleExcellent for partitioning highly lipophilic APIs
LogP (Est.) ~7.6Models extremely hydrophobic biological compartments

Synthesis & Purification Protocol

While Williamson ether synthesis is a textbook approach, it is atom-inefficient for symmetrical ethers due to salt waste. In a professional development setting, acid-catalyzed bimolecular dehydration of 1-heptanol is the preferred route. This method is self-validating: the production of water is stoichiometric, and its removal drives the equilibrium.

Reaction Logic


The reaction relies on Le Chatelier’s principle. Because the boiling point of the ether (262°C) is significantly higher than water, we use azeotropic distillation or a Dean-Stark trap to continuously remove water, forcing the reaction to completion.

Experimental Workflow

The following diagram outlines the critical path for synthesis and purification.

SynthesisWorkflow Figure 2: Acid-catalyzed dehydration workflow with equilibrium control. Start Reactants: 1-Heptanol + H2SO4 (cat.) Reaction Dehydration Reaction (140-150°C) Start->Reaction Heat Trap Dean-Stark Trap (Continuous Water Removal) Reaction->Trap Azeotrope Quench Quench & Wash (NaHCO3 Neutralization) Reaction->Quench Completion Trap->Reaction Solvent Return Dry Drying Agent (MgSO4) Quench->Dry Organic Phase Distill Vacuum Distillation (Purification) Dry->Distill Filtered Product Pure Di-n-heptyl Ether (>98%) Distill->Product Fraction Collection

Step-by-Step Protocol
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 1-heptanol (1.0 eq) and concentrated sulfuric acid (0.05 eq) to the flask. Note: A catalytic amount is sufficient; excess acid promotes charring.

  • Reflux: Heat the mixture to 140–150°C. The reaction is endothermic and entropy-driven. Monitor the collection of water in the trap.

  • Completion: The reaction is complete when water evolution ceases (theoretical yield of water can be calculated to validate progress).

  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate (

      
      ) to neutralize the acid catalyst.
      
    • Wash with brine to remove residual water.

    • Dry over anhydrous magnesium sulfate (

      
      ).
      
  • Purification: Perform vacuum distillation. Unreacted 1-heptanol (BP 176°C) will distill off first, followed by the pure di-n-heptyl ether.

Applications in Pharmaceutical Research[5][6]

Di-n-heptyl ether is not merely a solvent; it is a tool for specific chemical and biological challenges.

A. High-Temperature Reaction Medium

Standard ethers (diethyl ether, THF) have low boiling points (35°C and 66°C, respectively). For organometallic coupling reactions requiring high thermal activation energy (e.g., certain Grignard formations with sterically hindered halides), di-n-heptyl ether serves as an inert, high-boiling solvent (262°C). This allows researchers to conduct reactions at elevated temperatures at atmospheric pressure, avoiding the safety hazards of pressurized autoclaves [1].

B. Lipophilicity Surrogate (LogP Modeling)

In drug discovery, the octanol-water partition coefficient (LogP) is the gold standard. However, octanol possesses a hydrogen-bond donating hydroxyl group. Di-n-heptyl ether, being a symmetrical ether with no hydrogen bond donors, mimics the interior of a phospholipid bilayer more accurately than octanol for non-polar partitioning studies. It is used to determine the


 parameter (difference between octanol-water and ether-water partitioning), which correlates with blood-brain barrier (BBB) permeability [2].

Safety & Handling (EHS)

Trustworthiness in the lab requires rigorous adherence to safety protocols, particularly regarding peroxide formation.

  • Peroxide Hazard: Like all ethers, di-n-heptyl ether can form explosive peroxides upon exposure to air and light.

    • Protocol: Test with starch-iodide paper before distillation. If positive (blue color), treat with ferrous sulfate (

      
      ).
      
    • Storage: Store under nitrogen in amber glass bottles; use inhibitors like BHT if acceptable for the application.

  • Flammability: While the flash point is relatively high (96°C), it is still a combustible liquid. Standard Class B fire suppression (foam/dry chemical) must be available [3].

  • Skin/Eye Contact: It is a defatting agent. Prolonged exposure causes dermatitis. Use nitrile gloves and chemical splash goggles.

References

  • NIST Chemistry WebBook. 1,1'-Oxybisheptane Thermophysical Properties. National Institute of Standards and Technology.[1][2] Available at: [Link]

  • PubChem. Compound Summary: Diheptyl Ether (CID 12368). National Center for Biotechnology Information. Available at: [Link]

Sources

Physicochemical Profile & Application Guide: n-Heptyl Ether (CAS 629-64-1)

[1][2]

Executive Summary

n-Heptyl ether (Di-n-heptyl ether; 1,1'-oxybisheptane) is a high-molecular-weight aliphatic ether characterized by exceptional lipophilicity and a high boiling point (262°C).[1] Unlike its volatile lower homologs (e.g., diethyl ether), n-heptyl ether serves as a robust, non-volatile solvent for high-temperature extractions and a critical internal standard in gas chromatography (GC) due to its stable retention characteristics.

This technical guide synthesizes the thermodynamic properties, solubility behaviors, and handling protocols for n-heptyl ether, designed for researchers in organic synthesis and analytical chemistry.

Part 1: Physicochemical Profile

Core Property Table

The following data represents experimentally validated values suitable for calculating stoichiometric equivalents and designing reaction parameters.

PropertyValueUnitMethod/Notes
CAS Number 629-64-1--
Molecular Formula C₁₄H₃₀O--
Molecular Weight 214.39 g/mol -
Boiling Point 262°CExperimental (Standard Pressure)
Density 0.81g/mLat 20°C
Refractive Index (

)
1.4260 - 1.4280-Optical purity check
LogP (Octanol/Water) ~5.8-Calculated (High Lipophilicity)
Flash Point 96°CClosed Cup
Solubility (Water) Insoluble-< 0.1 mg/L (Estimated)
Solubility (Organic) Miscible-Ethanol, Ether, Oils, Acetone
Thermodynamic Analysis: Boiling Point

The boiling point of n-heptyl ether (262°C) is significantly higher than that of diethyl ether (34.6°C), despite sharing the same ether functionality. This dramatic shift is governed by London Dispersion Forces (LDF) .

  • Mechanism: The molecule consists of two long heptyl chains (

    
    ). As chain length increases, the surface area available for transient dipole-induced dipole interactions expands.
    
  • Chain Entanglement: The flexibility of the heptyl chains allows for significant entanglement in the liquid phase, requiring substantial thermal energy to overcome these intermolecular cohesive forces during the phase transition to gas.

  • Implication: This property makes n-heptyl ether an ideal solvent for reactions requiring temperatures above 200°C where lower ethers would flash off, yet it remains chemically inert compared to high-boiling alcohols.

Solubility & Lipophilicity (LogP)

With a calculated LogP of ~5.8 , n-heptyl ether is extremely hydrophobic.

  • Water Solubility: The oxygen atom's lone pairs are sterically hindered and electronically overwhelmed by the 14-carbon hydrophobic burden. Consequently, it forms no stable hydrogen-bonded network with water, rendering it virtually insoluble.

  • Organic Phase Utility: It acts as a "super-lipophile," showing excellent miscibility with non-polar substrates (waxes, oils, fatty acids). This makes it a superior extraction solvent for isolating highly non-polar metabolites from aqueous biological matrices where partial miscibility of the solvent is unacceptable.

Part 2: Experimental Methodologies

Protocol: Peroxide Detection & Removal

Like all ethers, n-heptyl ether is susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to air and light. Although its lower volatility reduces the risk of concentrating peroxides by evaporation compared to diethyl ether, storage over time still necessitates rigorous testing.

Reagents:

  • Potassium Iodide (KI) solution (10% aq).

  • Glacial Acetic Acid.[2][3][4][5]

  • Ferrous Sulfate (FeSO₄) or activated alumina (for removal).

Workflow:

  • Test: Mix 1 mL of n-heptyl ether with 1 mL of 10% KI and 0.5 mL of dilute HCl (or glacial acetic acid).

  • Observation: A yellow/brown color indicates iodine liberation (

    
    ), confirming peroxide presence.
    
  • Remediation: If positive, pass the solvent through a column of activated alumina. Retest.

  • Storage: Store over sodium wire or molecular sieves (4Å) in amber glass to inhibit re-formation.

Protocol: Boiling Point Determination (Siwoloboff Method)

For verifying the purity of synthesized or stored n-heptyl ether.

  • Setup: Immerse a capillary tube (sealed at one end, open end down) into a larger ignition tube containing the sample.

  • Heating: Place the assembly in a Thiele tube filled with silicone oil (stable >280°C).

  • Observation: Heat slowly. A rapid, continuous stream of bubbles from the capillary indicates the vapor pressure of the liquid equals atmospheric pressure.

  • Reading: Record the temperature when the bubble stream becomes continuous (Boiling Point).

Part 3: Visualization of Trends & Workflows

Diagram: Homologous Series Boiling Point Trend

This diagram illustrates the non-linear increase in boiling point as the alkyl chain length increases, validating the LDF dominance in n-heptyl ether properties.

EtherBoilingPointscluster_legendThermodynamic TrendDiethylDiethyl Ether (C2)BP: 34.6°CDibutylDibutyl Ether (C4)BP: 141°CDiethyl->Dibutyl+ 4 Carbons(Significant LDF Increase)DihexylDihexyl Ether (C6)BP: 228°CDibutyl->Dihexyl+ 4 CarbonsDiheptyln-Heptyl Ether (C7)BP: 262°CDihexyl->Diheptyl+ 2 Carbons(Diminishing Return)TextBoiling point rises with molecular weightdue to increased surface area forVan der Waals interactions.

Figure 1: Boiling point progression in symmetric aliphatic ethers. Note the steep rise from C2 to C7.

Diagram: Solubility & Extraction Logic

Visualizing why n-heptyl ether is selected for specific extraction phases.

SolubilityLogicStartTarget Solute AnalysisCheckPolarityIs Solute Highly Lipophilic?(LogP > 4)Start->CheckPolarityCheckTempIs High Temp Required?CheckPolarity->CheckTempYesSelectLowerSelect Diethyl EtherCheckPolarity->SelectLowerNo (Use Polar Solvent)SelectEtherSelect n-Heptyl EtherCheckTemp->SelectEtherYes (>100°C)CheckTemp->SelectLowerNo (<35°C)MechanismMechanism:Van der Waals interactions dominate.No H-bonding competition with water.SelectEther->Mechanism

Figure 2: Decision matrix for selecting n-heptyl ether in extraction workflows based on solute lipophilicity and thermal requirements.

References

  • ChemicalBook. (2024).[4] N-HEPTYL ETHER Properties and Safety. Retrieved from

  • TCI Chemicals. (2024).[4] Heptyl Ether Product Specifications (H0364). Retrieved from

  • National Institute of Standards and Technology (NIST). (2023).[6][7] Thermophysical Properties of Ethers. Retrieved from

  • PubChem. (2024).[6][8] Heptane, 1,1'-oxybis- (Compound Summary). National Library of Medicine. Retrieved from

  • CymitQuimica. (2024).[4] 1,1′-Oxybis[heptane] Safety and Properties. Retrieved from

Whitepaper: Strategic Synthesis and Evaluation of Novel Heptyl Ether Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ether linkage is a cornerstone in medicinal chemistry, present in a multitude of clinically significant molecules.[1][2] The strategic incorporation of lipophilic aliphatic chains, such as a heptyl group, can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, enhancing membrane permeability and interaction with hydrophobic binding pockets. This technical guide provides an in-depth exploration of the discovery and synthesis of novel heptyl ether derivatives. We will dissect the foundational Williamson ether synthesis, detailing the mechanistic rationale behind protocol choices, and present robust methodologies for the characterization and purification of these target compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their discovery programs.

The Rationale for this compound Derivatives in Medicinal Chemistry

The ether functional group (R-O-R') is a deceptively simple yet powerful moiety in drug design.[1][3] Its bent geometry and the presence of a lone pair-bearing oxygen atom allow it to act as a hydrogen bond acceptor, while its general stability under physiological conditions makes it a reliable linker.[4] When combined with a heptyl chain (a seven-carbon alkyl group), the resulting this compound derivative gains significant lipophilicity. This characteristic is often exploited to:

  • Enhance Membrane Permeability: Increased lipophilicity can improve a drug candidate's ability to cross cellular membranes, a critical step for reaching intracellular targets.

  • Modulate ADME Properties: The introduction of a heptyl group can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, for instance, by improving clearance rates.[4]

  • Probe Hydrophobic Pockets: The flexible heptyl chain can effectively explore and bind to hydrophobic regions within a target protein or receptor, potentially increasing potency and selectivity.

The strategic placement of a this compound can transform a hydrophilic, poorly absorbed molecule into a viable drug candidate. This approach is a key tactic in lead optimization campaigns aimed at improving the overall "drug-likeness" of a compound.[5][6]

Core Synthetic Strategy: The Williamson Ether Synthesis

While several methods exist for forming ether bonds, the Williamson ether synthesis remains the most versatile and widely employed technique for preparing unsymmetrical ethers like most this compound derivatives.[7][8] Developed by Alexander Williamson in 1850, this reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).

Mechanistic Underpinnings and Experimental Causality

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][10] This mechanistic foundation dictates the entire experimental design and is crucial for ensuring high yields and minimizing side reactions.

The Two-Step Process:

  • Alkoxide Formation: An alcohol is deprotonated by a strong base to form a potent nucleophile, the alkoxide.

  • Nucleophilic Attack: The alkoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the ether linkage.

Williamson_Mechanism

Critical Experimental Choices Explained:

  • Choice of Base: The base must be strong enough to fully deprotonate the alcohol without participating in side reactions. Sodium hydride (NaH) is an excellent choice as it forms the alkoxide and hydrogen gas, which simply bubbles out of the reaction, driving the equilibrium forward.[7][10]

  • Choice of Alkyl Halide: The SN2 mechanism is highly sensitive to steric hindrance.[3][10] Therefore, the reaction works best with primary alkyl halides (like 1-bromoheptane). Secondary halides may lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[3][11] This is the most critical self-validating system within the protocol: to synthesize an unsymmetrical ether, the less sterically hindered partner should be the alkyl halide, and the more hindered partner should be the alkoxide.

  • Choice of Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is ideal.[9] These solvents can solvate the cation (e.g., Na⁺) but do not solvate the nucleophile (the alkoxide), leaving it "naked" and highly reactive, thus accelerating the SN2 reaction.

Alternative Synthetic Routes

While the Williamson synthesis is the workhorse, other methods can be considered:

  • Acid-Catalyzed Dehydration: This method is suitable only for producing symmetrical ethers from primary alcohols.[12] Attempting to use two different alcohols results in a statistical mixture of three different ether products, creating a significant purification challenge.[12]

  • Alkoxymercuration-Demercuration: This two-step process adds an alcohol across an alkene following Markovnikov's rule.[12] It is useful for preparing ethers where one of the alkyl groups has a secondary or tertiary structure that would be unsuitable for a Williamson synthesis.

Experimental Protocols and Workflow

The following sections provide detailed, field-proven methodologies for the synthesis, purification, and characterization of a representative this compound derivative.

General Workflow for this compound Synthesis

Synthesis_Workflow

Detailed Protocol: Synthesis of 1-(Heptyloxy)-4-nitrobenzene

This protocol describes the synthesis of a simple aryl this compound, a common structural motif.

Materials:

  • 4-Nitrophenol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromoheptane

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Alkoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-nitrophenol (1.0 eq). b. Dissolve the phenol in anhydrous DMF (approx. 0.5 M concentration). c. Cool the solution to 0 °C using an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water. Hydrogen gas is evolved. e. Stir the resulting yellow-orange suspension at 0 °C for 30 minutes.

  • Ether Formation: a. Add 1-bromoheptane (1.05 eq) dropwise to the reaction mixture at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Reaction Monitoring: a. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 10:1 Hexanes:Ethyl Acetate mixture. The disappearance of the 4-nitrophenol spot and the appearance of a new, less polar product spot indicates completion.

  • Aqueous Workup: a. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl until gas evolution ceases. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. c. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification by Flash Column Chromatography
  • Column Preparation: a. Prepare a slurry of silica gel in hexanes and pack a glass column. b. Equilibrate the column with the starting eluent (e.g., 100% Hexanes).

  • Sample Loading: a. Adsorb the crude product onto a small amount of silica gel. b. Carefully load the dried silica-adsorbed product onto the top of the packed column.

  • Elution: a. Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 5%). b. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound derivative as a solid or oil.

Structural Verification and Data Presentation

Post-synthesis, rigorous characterization is non-negotiable to confirm the identity and purity of the target compound.[13] The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR: Will confirm the presence of the heptyl chain (characteristic signals between ~0.8-4.0 ppm) and the aromatic protons, with the key diagnostic being the triplet signal around 4.0 ppm corresponding to the -O-CH₂ - protons adjacent to the ether oxygen.

  • ¹³C NMR: Will show the seven distinct carbon signals of the heptyl group and the signals for the aromatic carbons. The carbon attached to the ether oxygen (-C H₂-O-) will appear around 68-70 ppm.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

Data Summary Table (Hypothetical Derivatives)
Derivative IDR Group (Ar-O-Heptyl)Yield (%)¹H NMR δ (-OCH₂-)Purity (LC-MS)
HE-01 4-Nitrophenyl85%4.05 (t, J=6.5 Hz)>98%
HE-02 4-Cyanophenyl78%4.01 (t, J=6.6 Hz)>99%
HE-03 2-Naphthyl81%4.15 (t, J=6.5 Hz)>97%
HE-04 3-Pyridinyl65%4.08 (t, J=6.5 Hz)>98%

Conclusion

The synthesis of novel this compound derivatives is a highly tractable and effective strategy in modern drug discovery. The Williamson ether synthesis provides a reliable and scalable route to a vast array of target molecules. By understanding the underlying SN2 mechanism, a scientist can rationally design experiments, troubleshoot potential issues like elimination side-reactions, and efficiently produce libraries of compounds for biological screening. The protocols and workflows described herein represent a self-validating system for the robust production and characterization of these valuable chemical entities, enabling the advancement of small molecule therapeutic programs.

References

  • BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2022). Williamson's ether synthesis. Retrieved from [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • DewWool. (n.d.). Ether Preparation. Retrieved from [Link]

  • Study.com. (n.d.). Ether: Preparation & Reactions. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Cannabinoid. Retrieved from [Link]

  • NIH. (n.d.). Hepatoprotective activity of petroleum ether, diethyl ether, and methanol extract of Scoparia dulcis L. against CCl4-induced acute liver injury in mice. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis and properties of poly(aryl ether ether ketone) copolymers with pendant methyl groups. Retrieved from [Link]

  • Britannica. (2026). Ether | Chemical Structure & Properties. Retrieved from [Link]

  • ChemRxiv. (2023). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of ethers - US3450608A.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Preprints.org. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Research Communities. (2023). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Retrieved from [Link]

Sources

exploring the sweet smell of ethers in organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Ethereal Signature: Mechanisms, Synthesis, and Olfactory Purity of Ether Compounds

Executive Summary

The "sweet" or "ethereal" odor profile is a cornerstone of organic chemistry, historically associated with diethyl ether’s use as an anesthetic and currently pivotal in fragrance chemistry and flavor formulation.[1] Unlike esters, which offer complex "fruity" notes via hydrogen bonding and shape-specific receptor docking, ethers present a cleaner, more solvent-like "sweetness" driven by their unique dipole and volatility. This guide explores the molecular mechanisms of ethereal odor perception, the role of ethers as bioisosteres in drug design, and provides a rigorous technical protocol for synthesizing and purifying ethers to "olfactory grade" standards—stripping away the acrid aldehyde and peroxide impurities that often mask their true scent.

Part 1: The Molecular Mechanism of "Ethereal" Odor

The perception of "sweetness" in volatile organic compounds (VOCs) like ethers is a complex interplay between molecular vibration and receptor docking. While the exact "ether receptor" remains elusive due to the combinatorial nature of the olfactory code, recent biophysical research allows us to map the likely transduction pathway.

The Receptor Event: Shape vs. Vibration

Two competing theories have historically attempted to explain why the R-O-R' linkage smells sweet:

  • The Docking (Shape) Theory: The dominant model suggests that the ether oxygen creates a bent molecular geometry (approx. 110° bond angle) with a permanent dipole. This specific shape and charge distribution allow the molecule to dock into the hydrophobic pocket of Class A G-Protein Coupled Receptors (GPCRs) on the olfactory epithelium.

  • The Vibrational Theory (Turin): Proposed that receptors detect the specific C-O-C stretching frequencies (approx. 1000–1300 cm⁻¹) via inelastic electron tunneling. However, recent studies involving isotopomers (where hydrogen is replaced by deuterium to shift vibration frequency without changing shape) of musk compounds and acetophenone showed that human receptors (like OR5AN1 ) could not distinguish between them, largely discrediting the vibrational theory for this class of compounds.[2]

Signal Transduction Pathway

Once the ether molecule docks, it triggers a cAMP-mediated cascade.

OlfactoryPathway Ether Ether Molecule (Ligand) GPCR Olfactory Receptor (GPCR) Ether->GPCR Binding Gprot G-Protein (G_olf) GPCR->Gprot Activates AC Adenylate Cyclase (ACIII) Gprot->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP CNG CNG Channel (Opens) cAMP->CNG Binds Depol Membrane Depolarization CNG->Depol Ca2+/Na+ Influx Signal Action Potential to Olfactory Bulb Depol->Signal Transmission

Figure 1: The signal transduction cascade initiated by ether binding to olfactory GPCRs.[3]

Part 2: Structure-Odor Relationships (SOR) & Bioisosterism

Ether vs. Ester: The "Sweet" Divide

While both classes are described as "sweet," the nuance is critical for formulators.

  • Esters (R-COO-R'): Possess a carbonyl group that acts as a strong H-bond acceptor.[4] This "anchors" the molecule more firmly in receptors, often triggering complex "fruity" or "floral" patterns.

  • Ethers (R-O-R'): Lacking the carbonyl, ethers rely on the weaker dipole of the single oxygen. This results in a "lighter," more transient sweetness often described as "chemical" or "anesthetic."

Table 1: Physicochemical Comparison of Common Sweet VOCs

CompoundClassOdor DescriptorLogP (Lipophilicity)Metabolic Stability
Diethyl Ether EtherSweet, Pungent, Ethereal0.89High (P450 oxidation)
Ethyl Acetate EsterSweet, Fruity, Solvent-like0.73Low (Hydrolysis by Esterases)
Anisole Aryl EtherSweet, Anise-like2.11Moderate
Ethers as Bioisosteres in Drug Design

In medicinal chemistry, ethers are often used as bioisosteres for esters.[4]

  • Metabolic Shielding: Esters are rapidly hydrolyzed by plasma esterases. Replacing the ester linkage (-COO-) with an ether linkage (-CH2-O-) removes the hydrolyzable carbonyl while maintaining the oxygen atom's H-bond acceptor capability.

  • Example: The development of ether analogs of acetylcholine to study cholinergic receptors without rapid degradation by acetylcholinesterase.

Part 3: Synthesis & Olfactory Purification Protocol

The Challenge: Standard "Reagent Grade" ethers often contain trace aldehydes (from oxidation) and peroxides. Aldehydes introduce "sharp," "acrid," or "green" off-notes that ruin the pure "ethereal" profile. The following protocol ensures Olfactory Purity .

Synthesis: Williamson Ether Synthesis
  • Reaction:

    
    
    
  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Key Control: Use a primary halide (

    
    ) to minimize E2 elimination byproducts (alkenes), which have distinct "gassy" odors.
    
Protocol: Purification for Olfactory Standards

Objective: Remove peroxides (safety/odor) and aldehydes (odor).

Reagents:

  • Ferrous Sulfate (

    
    ) solution (acidified).[5]
    
  • Sodium Bisulfite (

    
    ) saturated solution.
    
  • Calcium Chloride (

    
    ) anhydrous.[5]
    

Workflow:

Purification Raw Crude Ether Distillate (Contains Peroxides/Aldehydes) Wash1 Wash 1: Acidified FeSO4 (Reduces Peroxides -> Alcohols) Raw->Wash1 Remove ROOR Wash2 Wash 2: Sat. NaHSO3 (Forms Adducts with Aldehydes) Wash1->Wash2 Remove R-CHO Dry Drying: Anhydrous CaCl2 (Removes Water/Alcohols) Wash2->Dry Remove H2O Distill Fractional Distillation (Collect narrow boiling range) Dry->Distill Purify Final Olfactory Grade Ether (Store over Molecular Sieves) Distill->Final Isolate

Figure 2: Purification workflow to remove malodorous and hazardous impurities from ether.

Step-by-Step:

  • Peroxide Removal: Shake the crude ether with 10% volume of acidified

    
    . The iron reduces peroxides to alcohols (which are less pungent and removed later).
    
    • Check: The aqueous layer may turn yellow (

      
       formation).
      
  • Aldehyde Removal: Wash the organic layer twice with saturated

    
    . Bisulfite forms water-soluble adducts with aldehydes, effectively stripping them from the ether phase.
    
  • Drying: Dry over anhydrous

    
     for 2 hours. 
    
    
    
    also helps remove residual alcohols via complexation.
  • Distillation: Distill under inert atmosphere (Nitrogen). Collect the fraction within ±1°C of the boiling point.

Part 4: Safety & Stability (The "Sour" Side)

The "sweet" smell of ether can mask a deadly hazard: Peroxides. Ethers react with atmospheric oxygen via radical mechanisms to form explosive hydroperoxides.

Mechanism of Peroxidation

The reaction is driven by the abstraction of a hydrogen atom from the


-carbon (adjacent to the oxygen).

Peroxidation Ether Ether (R-CH2-O-R) Radical Radical Formation (R-CH(*)-O-R) Ether->Radical UV Light / Initiator PeroxyRad Peroxy Radical (R-CH(OO*)-O-R) Radical->PeroxyRad Fast Oxygen + O2 HydroPer Hydroperoxide (R-CH(OOH)-O-R) PeroxyRad->HydroPer H-Abstraction

Figure 3: Radical chain mechanism of ether peroxide formation.

Detection & Prevention Protocol
  • Test: Potassium Iodide (KI) Test. Add 1 mL of ether to 1 mL of 10% KI in acetic acid.

    • Result: Yellow/Brown color indicates peroxides (Iodine liberation).

    • Action: If positive, DO NOT DISTILL . Treat with

      
       immediately.
      
  • Storage: Store in amber glass (blocks UV) with a stabilizer like BHT (Butylated Hydroxytoluene) which acts as a radical scavenger.

References

  • Mechanism of Olfaction: Block, E., et al. (2015). "Implausibility of the vibrational theory of olfaction." Proceedings of the National Academy of Sciences. Link

  • Olfactory Receptors: Mainland, J. D., et al. (2015).[3] "Human olfactory receptor responses to odorants."[2][6][7] Scientific Data. Link

  • Peroxide Safety: Clark, D. E. (2001). "Peroxides and peroxide-forming compounds." Chemical Health and Safety. Link

  • Synthesis & Purification: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link

  • Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Sources

Heptyl 2-Methylheptyl Ether: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and potential applications of heptyl 2-methylheptyl ether. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical data with practical, field-proven insights into the handling and utilization of asymmetrical long-chain ethers. The narrative emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Role of Asymmetrical Ethers in Modern Science

Ethers, defined by the R-O-R' functional group, are a class of organic compounds widely recognized for their utility as solvents and their presence in complex molecular architectures.[1] While simple, symmetrical ethers are commonplace, asymmetrical ethers with long, branched alkyl chains, such as heptyl 2-methylthis compound, present a unique combination of properties.[1] Their increased lipophilicity, specific steric profile, and high boiling points make them subjects of interest for specialized applications, ranging from high-temperature reaction media to potential use as excipients in pharmaceutical formulations.[2][3]

Heptyl 2-methylthis compound, specifically, combines a linear seven-carbon chain with a branched seven-carbon chain, creating an asymmetry that influences its solvent properties and intermolecular interactions. This guide offers a foundational understanding of this molecule, from its basic structural and physical data to its synthesis and safe handling.

Core Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its application. The data for heptyl 2-methylthis compound is primarily based on high-quality computational models due to its specialized nature.

Structure and Nomenclature
  • IUPAC Name: 1-(heptoxy)-2-methylheptane[4]

  • Synonyms: Heptyl 2-methylthis compound[4]

  • Molecular Formula: C₁₅H₃₂O[4]

  • Canonical SMILES: CCCCCCCCOCC(C)CCCCC[4]

  • InChI Key: BNHZKIUUJJLASW-UHFFFAOYSA-N[4]

Tabulated Physicochemical Data

The following table summarizes the key computed physical properties of heptyl 2-methylthis compound. These values provide a strong basis for experimental design and application development.

PropertyValueSource
Molecular Weight 228.41 g/mol PubChem[4]
Exact Mass 228.245315640 DaPubChem[4]
XLogP3 (Lipophilicity) 6.3PubChem[4]
Hydrogen Bond Donor Count 0PubChem[4]
Hydrogen Bond Acceptor Count 1PubChem[4]
Rotatable Bond Count 12PubChem[4]
Topological Polar Surface Area 9.2 ŲPubChem[5]
Boiling Point (Comparison) ~262 °C (for di-n-heptyl ether)TCI Chemicals[6]

Note: The boiling point is provided for the structurally similar symmetrical ether, di-n-heptyl ether (C₁₄H₃₀O), as a reasonable estimate. The branched nature and slightly higher molecular weight of heptyl 2-methylthis compound may result in a slightly different boiling point.

Synthesis and Reactivity

The construction of asymmetrical ethers is most reliably achieved via the Williamson ether synthesis, a robust Sₙ2 reaction.[7]

Recommended Synthetic Pathway: Williamson Ether Synthesis

The causality behind the choice of reactants is critical for maximizing yield. The Williamson synthesis is prone to a competing E2 elimination reaction, especially with secondary or tertiary alkyl halides.[7] Therefore, the most efficient pathway involves the formation of an alkoxide from the more sterically hindered alcohol (2-methylheptan-1-ol) and reaction with the less sterically hindered primary alkyl halide (1-bromoheptane). This design minimizes the potential for elimination.

Experimental Workflow Diagram

Williamson_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction cluster_2 Step 3: Isolation Alcohol 2-Methylheptan-1-ol Alkoxide Sodium 2-methylheptoxide (Intermediate) Alcohol->Alkoxide Deprotonation Base Sodium Hydride (NaH) Base->Alkoxide Deprotonation Solvent Anhydrous THF Solvent->Alkoxide In situ Product Heptyl 2-methylthis compound Alkoxide->Product SN2 Attack AlkylHalide 1-Bromoheptane AlkylHalide->Product SN2 Attack Purification Workup & Purification (Distillation/Chromatography) Product->Purification

Caption: Workflow for the Williamson synthesis of heptyl 2-methylthis compound.

Detailed Experimental Protocol:

  • Flask Preparation: Under a nitrogen atmosphere, add 2-methylheptan-1-ol (1.0 equivalent) and anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Alkoxide Formation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to the alkoxide without introducing competing nucleophiles.[7] The reaction is performed at 0°C to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Incubation: Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the sodium 2-methylheptoxide intermediate.

  • Nucleophilic Attack: Add 1-bromoheptane (1.05 equivalents) dropwise to the solution. Heat the mixture to reflux (approx. 66°C for THF) and maintain for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation to yield pure heptyl 2-methylthis compound.

Reactivity and Stability
  • General Reactivity: Ethers are valued for their chemical stability and are generally unreactive towards bases, mild acids, and common oxidizing/reducing agents.

  • Acid Cleavage: The ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI. This proceeds through a protonated ether intermediate, followed by nucleophilic attack.

  • Autoxidation: A critical safety consideration for all ethers is the potential for autoxidation.[8] In the presence of oxygen and light, ethers can form explosive hydroperoxides and peroxides. It is imperative to store heptyl 2-methylthis compound in a cool, dark, airtight container and to test for the presence of peroxides before heating or distillation.[8]

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a complex aliphatic region. Diagnostic peaks include the deshielded protons on the carbons adjacent to the oxygen (-CH₂-O- and -CH-O-).

    • ¹³C NMR: Will display 15 unique signals corresponding to each carbon atom. The carbons bonded to the oxygen will be shifted downfield into the 60-80 ppm range.

  • Infrared (IR) Spectroscopy: The defining feature will be a strong, characteristic C-O-C stretching band in the 1050-1150 cm⁻¹ region. The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the consumption of the starting alcohol.

  • Mass Spectrometry (MS): Electron Impact (EI) or Chemical Ionization (CI) mass spectrometry will confirm the molecular weight (m/z = 228.4). Fragmentation patterns, such as alpha-cleavage, can further corroborate the structure.

  • Gas Chromatography (GC): An ideal method for assessing the purity of this volatile compound. A single peak on a GC chromatogram is a strong indicator of high purity.

Potential Applications for Research and Drug Development

The specific structure of heptyl 2-methylthis compound suggests several potential high-value applications:

  • High-Performance Solvent: Its high boiling point, low polarity, and general inertness make it a suitable solvent for reactions involving organometallic reagents or requiring high temperatures.

  • Excipient in Lipid-Based Formulations: In drug development, its high lipophilicity (XLogP3 = 6.3) makes it a candidate for use as a non-polar vehicle or excipient in lipid-based drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).

  • Organic Phase in Separation Science: It could be used as a non-polar organic phase in liquid-liquid extractions or as a component in specialized chromatographic applications.

  • Reference Standard: For environmental or metabolic studies, synthesized and purified heptyl 2-methylthis compound can serve as a critical analytical standard for method development and quantification.

Safety and Handling

As with all laboratory chemicals, heptyl 2-methylthis compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Work in a well-ventilated area or a chemical fume hood.[9] Keep away from heat, sparks, and open flames, as long-chain ethers are flammable.

  • Storage: Store in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to prevent peroxide formation.[8]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

References

  • FooDB. (2019, November 26). Showing Compound Heptyl 2-methylpropanoate (FDB019882). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylheptane. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 21). Understanding Heptane: Density and Chemical Properties. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methyl tert-butyl ether. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptane, 2-methyl- (CAS 592-27-8). Retrieved from [Link]

  • BYJU'S. (n.d.). List of Uses of Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.1: Names and Properties of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). Heptyl 2-methylthis compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methylpropoxy)heptane. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2021, September 7). A Mini-Review on the Advances in the Kinetic Understanding of the Combustion of Linear and Cyclic Oxymethylene Ethers. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL n-AMYL KETONE. Retrieved from [Link]

  • NIST. (n.d.). Heptane, 2-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • SAFETY DATA SHEET. (2018, May 29). Retrieved from [Link]

  • Wikipedia. (n.d.). Levan polysaccharide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN104447226A - Method for producing cyclopentyl methyl ether.
  • Cheméo. (n.d.). Heptyl (E)-2-methylbut-2-enoate - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylheptyl methyl ether. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cheméo. (n.d.). Heptyl tert-butyl ether - Chemical & Physical Properties. Retrieved from [Link]

  • POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Ethers in Specialized Technical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: While ethers are ubiquitous in research and pharmaceutical settings as solvents, their unique physicochemical properties lend them to specialized applications that offer valuable insights into chemical reactivity, thermodynamics, and safety. This document provides detailed application notes on the use of diethyl ether as a combustion initiator for internal combustion engines and dimethyl ether as a primary refrigerant. These examples are presented not as an endorsement for routine use, but as case studies for understanding the profound impact of volatility, autoignition temperature, and enthalpy of vaporization. The protocols are designed for illustrative, educational, and research purposes to be conducted under strict safety controls.

Part 1: Diethyl Ether as an Engine Starting Aid

Mechanistic Overview & Scientific Principles

The primary challenge in starting a cold internal combustion engine, particularly a diesel engine, is achieving a temperature high enough to auto-ignite the primary fuel. Diesel engines rely on the heat generated by air compression to ignite the injected fuel. In cold conditions, this process is hindered by:

  • Poor Fuel Atomization: Cold, viscous diesel fuel does not vaporize efficiently when injected.

  • Heat Loss: The heat generated during compression is rapidly absorbed by the cold metal of the cylinder block and piston head.[1]

Diethyl ether (DEE) circumvents these issues due to a unique combination of physical properties. Its high volatility ensures it readily vaporizes when introduced into the engine's air intake, forming a combustible air-vapor mixture even at low temperatures. Most critically, DEE possesses a very low autoignition temperature, approximately 160°C (320°F).[2][3][4] This is significantly lower than that of diesel fuel (approx. 210°C / 410°F) or gasoline (246-280°C / 475-536°F).[1][5]

When the ether-air mixture is compressed, it reaches its autoignition temperature well before the piston completes its stroke. The initial combustion of the ether provides the necessary activation energy—a localized, high-temperature flame front—to reliably ignite the poorly atomized primary fuel, thereby initiating the engine's cycle.[1]

Comparative Physicochemical Data

The efficacy of diethyl ether as a starting fluid is best understood by comparing its properties to standard fuels.

PropertyDiethyl Ether (C₂H₅)₂ODiesel FuelGasoline (87 Octane)
Autoignition Temperature ~160 °C (320 °F)[2][3]~210 °C (410 °F)~246-280 °C (475-536 °F)[5]
Boiling Point 34.6 °C (94.3 °F)[3]180-390 °C (356-734 °F)25-215 °C (77-419 °F)
Vapor Pressure @ 20°C 58.7 kPa< 1 kPa38-62 kPa
Flammability Limits in Air 1.9 - 36%[2]0.6 - 7.5%1.4 - 7.6%
Logical Workflow for Combustion Initiation

The following diagram illustrates the causal chain of events when using diethyl ether as a starting aid.

G cluster_engine Cold Engine State (<0°C) cluster_ether Diethyl Ether Application PoorAtom Poor Fuel Atomization NoIgnition Compression Fails to Ignite Fuel PoorAtom->NoIgnition HeatLoss High Heat Loss to Block HeatLoss->NoIgnition Compression Piston Compresses Ether-Air Mix NoIgnition->Compression EtherIntro Introduce DEE Vapor to Air Intake Vaporization High Volatility -> Forms Fuel-Air Mix EtherIntro->Vaporization LowAuto Low Autoignition Temp (~160°C) Vaporization->LowAuto LowAuto->Compression EtherIgnition DEE Auto-Ignites Early in Stroke Compression->EtherIgnition PrimaryIgnition DEE Flame Front Ignites Diesel Fuel EtherIgnition->PrimaryIgnition Start Successful Engine Start PrimaryIgnition->Start

Caption: Logical flow of diethyl ether-assisted engine starting.

Protocol: Demonstration of Ether's Volatility and Low Ignition Temperature

WARNING: This protocol involves extremely flammable materials and open flame. It must be performed in a certified chemical fume hood, away from all other flammable materials, with a fire extinguisher rated for chemical fires immediately accessible. Appropriate personal protective equipment (PPE), including flame-resistant lab coat, chemical splash goggles, and nitrile gloves, is mandatory.

Objective: To qualitatively demonstrate the properties that make diethyl ether an effective starting fluid.

Materials:

  • Diethyl ether, reagent grade

  • Hot plate with precise temperature control and a spark-free external controller

  • Small, shallow aluminum dish

  • Butane lighter with a long nozzle

  • Infrared thermometer

Methodology:

  • Preparation: Place the hot plate inside the chemical fume hood. Ensure the sash is lowered to the appropriate working height. Place the aluminum dish on the center of the hot plate.

  • Volatility Demonstration: With the hot plate turned OFF, carefully dispense approximately 1-2 mL of diethyl ether into the aluminum dish. Observe the rapid rate of evaporation at ambient temperature. This demonstrates its ability to form a vapor mixture without preheating.

  • Ignition Temperature Demonstration: a. Ensure the dish is completely dry and free of ether residue. b. Set the hot plate to a surface temperature of 170°C, verified with the infrared thermometer. The surface must be above the 160°C autoignition temperature of diethyl ether.[2][3] c. Using a glass pipette, carefully drop a single droplet of diethyl ether onto the hot surface from a height of approximately 10 cm. d. Observation: The droplet should vaporize and ignite without a separate ignition source. This demonstrates the principle of autoignition by compression heat.

  • Controlled Combustion: a. Turn the hot plate OFF and allow it to cool completely. b. Dispense 1 mL of diethyl ether into the cool dish. c. Using the long-nozzled butane lighter, bring the flame near the edge of the dish. The ether vapor will ignite readily. Observe the rapid, clean combustion.

  • Cleanup: Allow all ether to be consumed or to evaporate completely within the fume hood. Dispose of used materials according to institutional hazardous waste guidelines.

Self-Validation: The success of this protocol is validated by the direct observation of rapid evaporation at room temperature (Step 2), autoignition on a heated surface above 160°C (Step 3), and facile ignition with a spark source (Step 4). Failure to auto-ignite in Step 3 may indicate an inaccurate hot plate temperature.

Part 2: Dimethyl Ether as a Refrigerant

Mechanistic Overview & Scientific Principles

Dimethyl ether (DME), designated as R-E170 by ASHRAE, is a historically significant and increasingly relevant refrigerant.[6][7] Its function is best understood within the context of the vapor-compression refrigeration cycle. This cycle leverages the thermodynamic principle that a substance absorbs a significant amount of heat from its surroundings when it changes phase from a liquid to a gas (enthalpy of vaporization).

The key properties of DME that make it an effective refrigerant are:

  • Favorable Boiling Point: Its boiling point of -24°C (-11°F) allows it to vaporize at low temperatures, enabling it to absorb heat from a refrigerated space.[6][8]

  • High Latent Heat of Vaporization: DME absorbs a substantial amount of heat energy per unit mass as it evaporates, making the heat transfer process efficient.[9]

  • Good Thermodynamic Performance: Studies have shown that DME can have a higher coefficient of performance (COP) than some conventional hydrofluorocarbon (HFC) refrigerants like R134a, meaning it can be more energy-efficient.[8][10]

  • Environmental Safety: DME has an Ozone Depletion Potential (ODP) of zero and a very low Global Warming Potential (GWP), making it an environmentally benign alternative to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and many HFCs.[8][11][12]

The Vapor-Compression Refrigeration Cycle using DME

G Compressor 1. Compressor Condenser 2. Condenser (Heat Rejection) Compressor->Condenser High-Pressure, Hot DME Gas ExpansionValve 3. Expansion Valve Condenser->ExpansionValve High-Pressure, Warm DME Liquid Evaporator 4. Evaporator (Heat Absorption) ExpansionValve->Evaporator Low-Pressure, Cold DME Liquid/Vapor Mix Evaporator->Compressor Low-Pressure, Cool DME Gas

Caption: The four stages of a vapor-compression refrigeration cycle.

  • Compression: Low-pressure, gaseous DME from the evaporator is compressed, increasing its pressure and temperature significantly.

  • Condensation: The hot, high-pressure DME gas flows through the condenser coils. It releases heat to the ambient environment and condenses into a high-pressure liquid.

  • Expansion: The high-pressure liquid DME passes through an expansion valve, causing a rapid drop in pressure. This process, known as throttling, causes a portion of the liquid to flash-evaporate, drastically lowering its temperature.

  • Evaporation: The cold, low-pressure liquid/vapor mixture of DME flows through the evaporator coils inside the refrigerated space. It absorbs heat from the space, causing the remaining liquid to boil and turn into a low-pressure gas, which then returns to the compressor to repeat the cycle.

Comparative Refrigerant Data
PropertyDimethyl Ether (R-E170)R-134a (HFC)
Chemical Formula CH₃OCH₃CH₂FCF₃
Boiling Point @ 1 atm -24.8 °C[8]-26.3 °C
Ozone Depletion Potential (ODP) 0[8]0
Global Warming Potential (GWP, 100-yr) ~1[13]1430[14]
ASHRAE Safety Class A3 (Higher Flammability)[7]A1 (No Flame Propagation)
Latent Heat of Vaporization @ BP (kJ/kg) ~401~216
Protocol: Characterization of Evaporative Cooling Potential

Objective: To safely measure the temperature drop caused by the rapid evaporation of dimethyl ether, demonstrating its potential as a refrigerant.

Materials:

  • Lecture bottle of dimethyl ether (instrument grade) with a fine-control regulator and needle valve.

  • Type K thermocouple with a digital reader.

  • Small, insulated container (e.g., a polystyrene block with a small cavity).

  • Fume hood.

  • Stopwatch.

Methodology:

  • Setup: Securely clamp the DME lecture bottle inside a chemical fume hood. Attach the regulator and needle valve. Position the insulated container directly below the valve outlet. Place the tip of the thermocouple into the cavity of the insulated block and record the initial ambient temperature.

  • Procedure: a. Open the main valve on the lecture bottle. b. Very slowly and carefully open the needle valve to release a gentle stream of liquid DME directly onto the thermocouple tip within the insulated cavity. Caution: DME is flammable. Ensure there are no ignition sources. c. Dispense liquid for approximately 5 seconds, then close the needle valve. d. Immediately begin recording the temperature reading from the thermocouple every 5 seconds for 2 minutes.

  • Data Analysis: a. Plot the temperature as a function of time. b. Determine the minimum temperature reached (T_min) and the initial ambient temperature (T_initial). c. Calculate the maximum temperature drop (ΔT = T_initial - T_min).

Self-Validation: The protocol is self-validating through the direct measurement of a temperature drop. A successful experiment will yield a ΔT of several tens of degrees Celsius. The rate of temperature return to ambient reflects the heat influx from the surroundings and the insulation quality of the container.

Part 3: Critical Safety Considerations for Ethers

Expertise & Trustworthiness: The utility of ethers in any application is overshadowed by their significant hazards. A failure to appreciate these risks can lead to catastrophic laboratory accidents.

1. Extreme Flammability: Both diethyl ether and dimethyl ether are extremely flammable.[2][16] Diethyl ether is particularly hazardous due to its high volatility and low autoignition temperature, meaning its vapors can be ignited by a hot surface without a visible spark or flame.[3][17][18] All work with these ethers must be conducted in a grounded, spark-free environment, typically a certified chemical fume hood, and away from any heat sources.[17]

2. Peroxide Formation (Primarily Diethyl Ether): Upon exposure to air and light, diethyl ether can undergo auto-oxidation to form highly explosive organic peroxides, such as diethyl ether hydroperoxide.[2][18][19] Over time, these peroxides can precipitate as shock-sensitive crystals, especially in the threads of a container cap.[20][21] A container of old diethyl ether presents a severe explosion risk and should never be opened.[20][22]

Mandatory Safety Protocol for Diethyl Ether:

  • Date All Containers: Mark containers with the date received and the date opened.[21][22]

  • Limit Shelf Life: Unopened containers should be disposed of after 12 months. Opened containers should be disposed of after 1-3 months, depending on laboratory policy.[22][23]

  • Test for Peroxides: Before using any opened container of diethyl ether that has been stored for more than a month, it must be tested for peroxides.

  • Inhibitors: Purchase diethyl ether containing inhibitors like butylated hydroxytoluene (BHT) whenever possible.[24]

3. Health Hazards: Inhalation of high concentrations of ether vapors can cause central nervous system depression, leading to dizziness, sedation, unconsciousness, and respiratory paralysis.[2][25] Chronic exposure can lead to various systemic effects.[2] Always handle ethers in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.[17][18]

References

  • KBi Why Ether? Engine Starting Fluid - Kold-Ban. [Link]

  • Diethyl Ether - Environment, Health & Safety. [Link]

  • Diethyl Ether. [Link]

  • Starting fluid for internal combustion engines - Google P
  • Diethyl Ether - Standard Operating Procedure. [Link]

  • Investigating the effect of using diethyl ether as a fuel additive on diesel engine performance and combustion | Request PDF - ResearchGate. [Link]

  • Energy and Thermal Conductivity Assessment of Dimethyl-Ether and its Azeotropic Mixtures as Alternative Low Global Warming Potential Refrigerants in a Refrigeration System - ProQuest. [Link]

  • DIETHYL ETHER safety hazards? : r/labrats - Reddit. [Link]

  • How Dimethyl Ether Revolutionizes Refrigeration Systems? - Patsnap Eureka. [Link]

  • Use of Ether - Environment, Health & Safety. [Link]

  • Chemical Properties of Dimethyl ether (CAS 115-10-6) - Cheméo. [Link]

  • Dimethyl ether - Wikipedia. [Link]

  • Understanding the Safety Risks of Diethyl Ether | VelocityEHS. [Link]

  • Performance comparison of DME and R134a refrigerants in a room air conditioner: Effect of subcool and superheat - E3S Web of Conferences. [Link]

  • Evaluation of performance of dimethyl ether and high-pressure refrigerants under varied evaporating temperature. [Link]

  • An Equation of State for the Thermodynamic Properties of Dimethyl Ether - ResearchGate. [Link]

  • Dimethyl ether - NIST WebBook. [Link]

  • Ethers | Health & Safety | Health and Safety Department. [Link]

  • Diethyl ether peroxide - Wikipedia. [Link]

  • Refrigeration history - INTARCON. [Link]

  • Diethyl ether - Standard Operating Procedure (SOP). [Link]

  • Starting fluid - Wikipedia. [Link]

  • (PDF) Refrigerants and their Environmental Impact Substitution of Hydro Chlorofluorocarbon HCFC and HFC Hydro Fluorocarbon. Search for an Adequate Refrigerant - ResearchGate. [Link]

  • Peroxide forming chemicals - Department of Biology, University of York. [Link]

  • The Development History of Global Refrigerants - Haier Biomedical. [Link]

  • Evolution of industrial air conditioning systems - Intersam. [Link]

  • Addendum f, g, h to ASHRAE Standard 34-2001 Designation and Safety Classifications of Refrigerants. [Link]

  • THE IMPACT OF NEXT-GENERATION REFRIGERANTS ON ENVIRONMENTAL SUSTAINABILITY - Norwich University Archives. [Link]

  • How Explosive Peroxide form in diethyl ether#ethers #peroxide #chemistry #reactionmechanism #safety - YouTube. [Link]

  • Is Starting Fluid Bad For Your Engine? - YouTube. [Link]

  • The Fuel Characteristics of a Diethyl Ether–Ethanol–Gasoline Mixture as a Performance and Exhaust Improvement in Matic Spark - SciTePress. [Link]

  • (R)Evolution of Refrigerants - PMC - NIH. [Link]

  • Addenda d, j, l, m, and t to ASHRAE Standard 34-2004 Designation and Safety Classifications of Refrigerants. [Link]

  • Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety. [Link]

  • COMPARISON OF ENVIRONMENTAL IMPACTS AND PHYSICAL PROPERTIES OF REFRIGERANTS - WtERT. [Link]

  • Ethers and peroxide forming compounds - Western Sydney University. [Link]

  • Impact of HCFC, CFC & HFC Refrigerants on the Environment - Fexa. [Link]

  • Autoignition Temperatures of Common Vehicle Fluids. [Link]

  • Air Conditioning and Refrigeration Timeline | ashrae.org. [Link]

  • Impact of Refrigerants on Environment and on Climate. - TaxTMI. [Link]

  • Diethyl Ether Production as a Substitute for Gasoline - MATEC Web of Conferences. [Link]

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Application Note: Ether Vapors for Insecticidal and Soil Fumigation Protocols

[1][2]

⚠️ CRITICAL SAFETY WARNING

READ BEFORE PROCEEDING: This Application Note distinguishes between two distinct chemical classes often colloquially referred to as "ether."[1]

  • Diethyl Ether (

    
    ):  Extremely flammable, volatile, used for laboratory insect anesthesia/euthanasia.[1] Flash Point: -45°C.[1]
    
  • Dichloroethyl Ether (DCEE): Toxic, heavy vapor, historically used as a soil fumigant.[1] Flash Point: 55°C. Probable Human Carcinogen. [1]

DO NOT INTERCHANGE THESE COMPOUNDS. Using Diethyl Ether for soil fumigation presents an immediate explosion hazard.[1] Using Dichloroethyl Ether for routine anesthesia presents a severe toxicity and contamination hazard.[1]

Introduction & Scope

The application of ether vapors in entomological and agricultural research serves two primary functions: temporary narcosis (anesthesia) for specimen handling and lethal fumigation for pest control or soil sterilization.[1]

While modern agriculture has largely moved away from halogenated ethers due to environmental persistence, Dichloroethyl Ether (DCEE) remains a reference standard for heavy-vapor soil fumigation dynamics.[1] Conversely, Diethyl Ether remains a staple in genetic research (e.g., Drosophila laboratories) for rapid specimen knockdown.[1]

This guide provides high-fidelity protocols for the controlled application of these vapors, emphasizing the physicochemical properties that dictate their specific use cases.

Chemical Basis & Mechanism of Action[1][3]

Comparative Physicochemical Profile[1]

The efficacy of a fumigant is governed by its Volatility (Vapor Pressure) and Vapor Density .[1]

PropertyDiethyl EtherDichloroethyl Ether (DCEE)Implication
Formula


DCEE is halogenated.[1][2]
Boiling Point 34.6°C178°CDCEE persists in soil;

flashes off.
Vapor Density 2.55 (Air = 1)4.93 (Air = 1)DCEE sinks deep into soil pores.
Water Solubility 6.9 g/100mL1.02 g/100mLDCEE resists rapid leaching but persists.[1]
Primary Use Anesthesia / EuthanasiaSoil Fumigant / InsecticideDistinct application vectors.[1]
Mechanism of Action (MoA)

A. The Lipid Theory (Narcosis) Both ethers function primarily through the Meyer-Overton Correlation , where potency correlates with lipid solubility.[1] The hydrophobic ether molecules partition into the neuronal lipid bilayers of the insect.[1]

  • Effect: This expansion of the bilayer exerts lateral pressure on ion channels (specifically

    
     and GABA-gated 
    
    
    channels), disrupting action potentials.[1]
  • Result: Reversible paralysis (anesthesia) at low doses; respiratory failure and death at high doses/durations.[1]

B. Specific Ion Channel Disruption (TREK-1 Pathway) Recent mechanistic studies suggest that volatile ethers disrupt lipid rafts, activating phospholipase D2 (PLD2).[1] This produces phosphatidic acid (PA), which opens TREK-1 potassium channels, causing neuronal hyperpolarization (silencing).[1]

EtherMechanismEtherEther Vapor ExposureLipidBilayerPartition into Lipid Bilayer(Meyer-Overton)Ether->LipidBilayerLipidRaftsDisruption of Lipid RaftsLipidBilayer->LipidRaftsPLD2Activation of PLD2LipidRafts->PLD2PAProduction of Phosphatidic AcidPLD2->PATREK1Opening of TREK-1 K+ ChannelsPA->TREK1HyperpolNeuronal HyperpolarizationTREK1->HyperpolAnesthesiaAnesthesia/NarcosisHyperpol->AnesthesiaDeathRespiratory Failure/Death(Prolonged Exposure)Anesthesia->Death High Dose/Time

Figure 1: Molecular pathway of ether-induced narcosis in insects, highlighting the lipid raft-PLD2-TREK1 axis.[1]

Application Protocol: Soil Fumigation (DCEE)[1]

Target Compound: Dichloroethyl Ether (DCEE) Application: Control of soil-dwelling larvae (e.g., wireworms, sod webworms) and nematodes in non-crop research plots.[1]

Pre-requisites
  • PPE: Full-face respirator with organic vapor cartridges (APF 50), butyl rubber gloves, chemical-resistant coveralls.[1]

  • Soil Condition: Soil temperature must be >10°C (50°F) to ensure volatilization.[1] Soil moisture should be at 50-70% field capacity (moist but not saturated).[1]

Workflow

Step 1: Dosage Calculation DCEE is a heavy vapor.[1] The standard historical application rate is 10-15 mL per square meter for surface application, or calculated by volume for injection.[1]

1

Step 2: Injection (The Probe Method) [1]

  • Grid the treatment area into 30cm x 30cm squares.[1]

  • Using a soil injector probe, inject the calculated aliquot of DCEE at a depth of 15-20 cm .[1]

  • Scientific Rationale: DCEE vapor is ~5x heavier than air.[1] Injecting too deep prevents upward diffusion; injecting too shallow allows rapid loss.[1] 15cm allows the vapor to sink and spread laterally through the rhizosphere.[1]

Step 3: Sealing (The Tarping Effect)

  • Immediately cover the treated area with a gas-impermeable polyethylene tarp (minimum 4 mil thickness).[1]

  • Bury the edges of the tarp with soil to create a hermetic seal.[1]

  • Duration: Leave sealed for 48 to 72 hours . This ensures the Concentration

    
     Time (
    
    
    ) product is sufficient for lethality.[1]

Step 4: Aeration

  • Remove the tarp.[1]

  • Cultivate/turn the soil to a depth of 30cm to release residual vapors.[1]

  • Wait 14 days before planting or introducing test organisms to prevent phytotoxicity.[1]

SoilFumigationPrepSoil Prep(Temp >10°C, Moist)InjectInjection(Depth: 15cm)Prep->InjectDiffusionVapor Sinking(Density: 4.93)Inject->Diffusion Heavy VaporSealTarp Seal(48-72 Hours)Diffusion->SealAerationSoil Aeration(14 Day Wait)Seal->Aeration

Figure 2: Workflow for Dichloroethyl Ether soil fumigation, emphasizing the vapor density dynamic.[1]

Application Protocol: Laboratory Insect Management

Target Compound: Diethyl Ether (

Application:1
Safety Constraints
  • Explosion Proofing: All work must be performed in a fume hood. No open flames or sparking electronics (e.g., vortexers with brushed motors) in the vicinity.[1]

  • Storage: Store in a flammables cabinet. Check for peroxide formation (crystals) before use; peroxides are shock-sensitive explosives.[1]

Anesthesia Protocol (The "Fly Pusher" Method)[1]

Objective: Immobilize flies for <5 minutes for sorting.

  • Charge the Anesthetizer: Apply 2-3 mL of Diethyl Ether to the absorbent pad of a standard fly anesthetizer.[1]

  • Exposure: Invert the culture vial into the anesthetizer.[1] Tap flies down.[1]

  • Monitoring: Watch for the "knockdown" effect. Flies will cease movement and fall within 10-20 seconds.[1]

    • Critical Check: Do not over-expose.[1][3] If wings become vertically extended (held up over the back), the fly is dead or severely damaged.[1]

  • Sorting: Pour flies onto a porous pad (CO2 pad or simply a white surface).

  • Recovery: Return flies to a fresh food vial. Keep the vial on its side until flies wake up (2-5 minutes) to prevent them from sticking to the food.

Euthanasia Protocol (Kill Jar)[1]

Objective: Preserve specimens without physical damage (crushing).

  • Chamber Prep: Use a glass jar with a plaster of paris base or a cotton ball at the bottom.[1]

  • Saturation: Saturate the base with 5-10 mL of Diethyl Ether.

  • Exposure: Introduce insects. Close lid tightly.

  • Timing: Leave insects in the saturated vapor for >30 minutes .

    • Note: Ether evaporates quickly.[1] Unlike ethyl acetate, it does not keep tissues pliable for long; mount specimens immediately after death.[1]

Data Analysis & Toxicity Reference

When conducting bioassays to determine the efficacy of these fumigants, calculate the

1

Formula for Chamber Concentration:

1
  • 
     = Density of liquid (g/mL)[1]
    
  • 
     = Volume of ether added (mL)[1]
    
  • 
     = Volume of container (mL)[1]
    

Toxicity Benchmarks (Rat Model Proxy):

CompoundRouteValueClassification
Dichloroethyl Ether Oral (

)
75 mg/kgHighly Toxic
Dichloroethyl Ether Inhalation (

)
330 mg/

(4h)
Severe Respiratory Hazard
Diethyl Ether Oral (

)
1215 mg/kgModerate Toxicity
Diethyl Ether Inhalation (

)
73,000 ppm (2h)Anesthetic / Low Acute Lethality

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8115, Bis(2-chloroethyl) ether.[1] PubChem. Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Dichloroethyl ether.[1] CDC.gov.[1] Available at: [Link][1]

  • Pavel, M. A., et al. (2020). Studies on the mechanism of general anesthesia.[1] Proceedings of the National Academy of Sciences (PNAS).[1] Available at: [Link][1]

  • United States Environmental Protection Agency (EPA). Dichloroethyl ether (Bis(2-Chloroethyl)Ether) Hazard Summary.[1] EPA.gov.[1] Available at: [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Bis(2-chloroethyl) ether.[1] NJ.gov.[1] Available at: [Link][1]

Troubleshooting & Optimization

purification techniques for crude heptyl-2-naphthol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Purification of Crude Heptyl-2-Naphthol. As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the common challenges and solutions for purifying this valuable synthetic intermediate.

Heptyl-2-naphthol, an alkylated derivative of 2-naphthol, is a key building block in the synthesis of specialized azo dyes, liquid crystals, and complex polymers.[1][] Its synthesis, often via Friedel-Crafts alkylation of β-naphthol, can result in a crude mixture containing unreacted starting materials, isomers, and polysubstituted byproducts.[3] Achieving high purity is paramount for the success of subsequent synthetic steps and the performance of the final product.[4]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

The first step in any purification is to assess the crude product and select the most appropriate technique. This decision tree outlines a logical approach to developing your purification strategy.

Purification_Strategy CRUDE Crude Heptyl-2-Naphthol ANALYZE Initial Analysis (TLC / HPLC / NMR) CRUDE->ANALYZE IMPURITY_PROFILE Identify Impurity Profile: - Polarity? - Boiling Point? - Thermal Stability? ANALYZE->IMPURITY_PROFILE RECRYST Recrystallization IMPURITY_PROFILE->RECRYST Impurities have significantly different solubility CHROM Column Chromatography IMPURITY_PROFILE->CHROM Impurities have similar solubility but different polarity DISTILL Vacuum Distillation IMPURITY_PROFILE->DISTILL Impurities are non-polar & have different boiling points PURE Purified Heptyl-2-Naphthol RECRYST->PURE CHROM->PURE DISTILL->PURE FINAL_ANALYSIS Purity Confirmation (>98% by HPLC/NMR) PURE->FINAL_ANALYSIS Chromatography_Principle cluster_column Silica Column Silica Stationary Phase: Polar Silica Gel (SiO2) NonPolar Non-Polar Impurity Target Heptyl-2-Naphthol (Moderately Polar) Polar Polar Impurity (e.g., 2-Naphthol) Eluent Mobile Phase (Eluent) (e.g., Hexane/EtOAc) Flows Downwards ElutionOrder Elution Order (First to Last): 1. Non-Polar Impurity 2. Heptyl-2-Naphthol 3. Polar Impurity cluster_column cluster_column

Sources

Technical Support Center: Minimizing Alkene Byproducts in Etherification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Etherification. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with alkene byproduct formation during ether synthesis. As a senior application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively. This center is built on the principles of scientific integrity, combining established theory with practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the formation of elimination byproducts during etherification.

Q1: Why am I getting an alkene instead of my desired ether?

A: The formation of an ether is a nucleophilic substitution reaction (typically SN2 or SN1). However, this reaction is often in direct competition with an elimination reaction (E2 or E1) which produces an alkene. The alkoxide or alcohol you are using as a nucleophile can also act as a base, abstracting a proton from a carbon adjacent to your leaving group, which leads to the formation of a double bond (alkene).[1][2]

Q2: Which factors have the biggest impact on the ether vs. alkene ratio?

A: Several factors critically influence the outcome, but the most significant are:

  • Substrate Structure: The structure of your alkyl halide (or other electrophile) is paramount. Primary halides strongly favor substitution (ether formation), while tertiary halides almost exclusively yield alkenes. Secondary halides are intermediate and can be challenging, often giving mixtures.[3][4]

  • Reaction Temperature: Higher temperatures favor elimination over substitution.[5][6] Elimination reactions have a higher activation energy but also result in a greater increase in entropy (more molecules are formed), making them more favorable at elevated temperatures.[6][7]

  • Base/Nucleophile Strength & Steric Hindrance: A bulky (sterically hindered) base/nucleophile will preferentially act as a base rather than a nucleophile, as it is easier to abstract an accessible proton from the periphery of a molecule than to attack a crowded carbon center.[1]

Q3: Does the choice of solvent matter?

A: Absolutely. The solvent influences the reactivity of the nucleophile. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2-type reactions (like the Williamson ether synthesis) because they solvate the cation but leave the anionic nucleophile highly reactive.[2][8] Polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that makes it bulkier and less nucleophilic, which can favor elimination.[9]

Section 2: Mechanistic Overview: The Substitution vs. Elimination Conflict

Understanding the competing reaction pathways is crucial for effective troubleshooting. The Williamson ether synthesis, a common method, typically proceeds via an SN2 mechanism, which competes with the E2 pathway.

The Competing Pathways

dot graph "Mechanistic_Competition" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Competing SN2 (substitution) and E2 (elimination) pathways in etherification.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My reaction with a secondary alkyl halide is giving mostly alkene.

Q: I'm reacting sodium isopropoxide with 2-bromopropane, and the main product is propene. How can I favor the ether?

A: This is a classic case of competition. A secondary alkyl halide with a strong, moderately hindered base like isopropoxide is prone to elimination.[3] Here’s how to troubleshoot:

Causality: The alkoxide is acting as a base, abstracting a proton from the methyl group, leading to E2 elimination. Higher temperatures will strongly favor this pathway.

Solutions & Step-by-Step Protocol:

  • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions.[6] By lowering the temperature, you disproportionately slow down the elimination pathway.

    • Protocol: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating if possible. A typical Williamson reaction is conducted between 50 to 100 °C, but for problematic secondary halides, this is often too high.[2]

  • Change the Base: Use a weaker, less-hindered base to form the alkoxide, if possible. However, the most effective strategy is often to change the solvent or add a phase-transfer catalyst.

  • Use a Polar Aprotic Solvent: Switch from an alcohol solvent (protic) to a polar aprotic solvent like DMF or DMSO.[2][8] This enhances the nucleophilicity of the alkoxide without significantly increasing its basicity.

  • Consider a Phase-Transfer Catalyst: Adding a catalyst like tetrabutylammonium bromide or 18-crown-6 can improve the solubility and reactivity of the alkoxide, often allowing for milder reaction conditions (lower temperatures) that favor substitution.[2]

Problem 2: I need to synthesize a bulky ether (e.g., methyl tert-butyl ether), but the Williamson synthesis fails.

Q: I'm trying to react sodium tert-butoxide with methyl iodide, which works. But when I try to react sodium methoxide with tert-butyl bromide, I only get isobutylene. Why? And how do I make this ether?

A: You've correctly identified a key limitation of the Williamson synthesis: it fails with tertiary alkyl halides due to extreme steric hindrance around the electrophilic carbon.[3] The methoxide, unable to reach the carbon for an SN2 attack, acts exclusively as a base, leading to 100% E2 elimination.

Causality: The tertiary alkyl halide is too sterically hindered for a backside SN2 attack. The only available reaction pathway is for the base to remove a proton, leading to elimination.

Solution: Acid-Catalyzed Alkene Addition

For synthesizing ethers with a tertiary alkyl group, the preferred method is the acid-catalyzed addition of an alcohol to an alkene.[10]

  • Workflow:

    • Reactants: Isobutylene and Methanol.

    • Catalyst: A strong acid with a non-nucleophilic counterion, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[11]

    • Mechanism: The acid protonates the alkene to form the most stable carbocation (a tertiary carbocation in this case). The alcohol (methanol) then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields the ether.

dot graph "Alkene_Addition_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: Workflow for acid-catalyzed synthesis of a tertiary ether.

Problem 3: My aryl ether synthesis (e.g., Ullmann or Buchwald-Hartwig) is giving low yields and side products.

Q: I'm attempting a copper-catalyzed Ullmann condensation to form a diaryl ether, but the reaction is sluggish and I'm seeing significant side products. What can I do?

A: Ullmann and Buchwald-Hartwig couplings are powerful but sensitive reactions. Low yields often stem from catalyst inhibition, improper ligand choice, or suboptimal base/solvent combinations. While elimination is not the primary side reaction for aryl halides, other pathways can compete.

Causality:

  • Ullmann: Traditional Ullmann reactions require harsh conditions (high temperatures > 200 °C) which can cause thermal decomposition.[12] Modern methods use ligands to facilitate the reaction under milder conditions.

  • Buchwald-Hartwig: This palladium-catalyzed reaction is highly dependent on the ligand-metal interaction. An improper ligand can lead to slow reaction rates or catalyst decomposition. The choice of base is also critical and substrate-dependent.[13]

Solutions & Optimization:

  • Ligand Screening (Buchwald-Hartwig): The performance of Buchwald-Hartwig C-O coupling is critically dependent on the phosphine ligand. For electron-rich or sterically hindered substrates, specialized biarylphosphine ligands (e.g., BrettPhos) are often required.[14]

  • Base Selection: Strong, non-nucleophilic bases are typically used. For Buchwald-Hartwig, common bases include NaOt-Bu, LHMDS, and K₃PO₄.[13] The choice can affect both reaction rate and substrate compatibility. For Ullmann reactions, bases like K₂CO₃ or Cs₂CO₃ are common.[8]

  • Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene, dioxane, and DMF are commonly used. The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates.[15]

  • Catalyst & Additives: In some modern etherification protocols, additives can suppress side reactions. For example, in certain iron-catalyzed etherifications, ammonium chloride has been shown to prevent side reactions and improve selectivity.[16][17]

Section 4: Data-Driven Parameter Optimization

To minimize alkene formation, it is critical to understand how each parameter quantitatively affects the outcome. The following table summarizes these effects, focusing on the competition between SN2 and E2 pathways.

ParameterCondition Favoring Ether (SN2)Condition Favoring Alkene (E2)Mechanistic Rationale
Alkyl Halide Methyl > Primary (1°)Tertiary (3°) > Secondary (2°)Steric hindrance prevents backside attack required for SN2, making proton abstraction for E2 more likely.[1][3]
Temperature Low Temperature (e.g., 0°C to RT)High Temperature (e.g., 50-100 °C)Elimination has a higher activation energy and is entropically favored, thus becoming dominant at higher temperatures.[2][6]
Base/Nucleophile Weak, non-hindered base (e.g., NaH to form alkoxide)Strong, sterically hindered base (e.g., KOtBu)Bulky bases struggle to act as nucleophiles due to steric clash, but can easily abstract sterically accessible protons.[1]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Polar Protic (Ethanol, Water)Aprotic solvents enhance nucleophilicity by not solvating the anion. Protic solvents "cage" the nucleophile via H-bonding, increasing its effective steric bulk and favoring elimination.[2][9]
Leaving Group Good leaving group (I > Br > Cl > OTs)(Less critical than other factors)A better leaving group accelerates both SN2 and E2 reactions. Its influence on the ratio is secondary to substrate and temperature.

Section 5: References

  • Williamson Ether Synthesis - ChemTalk. ChemTalk. [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. J&K Scientific. [Link]

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! - YouTube. The Organic Chemistry Tutor. [Link]

  • Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis - YouTube. The Organic Chemistry Tutor. [Link]

  • Which reaction, E2 or Sₙ2, would you expect to be more favorable... - Pearson. Pearson+. [Link]

  • Effect of Temperature on Elimination and Substitution Reactions - YouTube. The Organic Chemistry Tutor. [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. ACS Publications. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. ACS Publications. [Link]

  • Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration - Master Organic Chemistry. Master Organic Chemistry. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. Chemistry Steps. [Link]

  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherification - MDPI. MDPI. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. The Organic Chemistry Tutor. [Link]

  • Synthesis of an Ether from an Alkene and an Alcohol - YouTube. Chemistry with Caroline. [Link]

  • Ethers From Alkenes and Alkyl Halides - Chemistry Steps. Chemistry Steps. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Scholar.uwindsor.ca. [Link]

  • Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough) - YouTube. jOeCHEM. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - pubs.acs.org. ACS Publications. [Link]

  • A Guide to Modern Methods for Poly(thio)ether Synthesis using Earth-abundant Metals - pubs.rsc.org. Royal Society of Chemistry. [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Alkenes from Dehydration of Alcohols - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Chapter 2: Synthetic Methods for Dialkyl Ethers - Books - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]

  • The Ullmann Ether Condensation - ResearchGate. ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Chemistry Steps. [Link]

  • Any methods to achieve selectivity between Mitsunobu displacement and Mitsunobu etherfication? | ResearchGate. ResearchGate. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. National Institutes of Health. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - RSC Publishing. Royal Society of Chemistry. [Link]

  • How do the properties of alkane alcohols and alkene alcohols differ? - Reddit. Reddit. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. MDPI. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?- chem-station.com. Chem-Station. [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - unito.it. University of Turin. [Link]

Sources

purification of crude long-chain fatty acid esters like heptyl 8-bromooctanoate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-LCFAE-2026-02-07

Subject: Comprehensive Purification Guide for Heptyl 8-Bromooctanoate and Related Long-chain Fatty Acid Esters

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of long-chain fatty acid esters.

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude long-chain fatty acid esters, with a specific focus on heptyl 8-bromooctanoate. The methodologies and principles discussed are broadly applicable to other similar long-chain esters.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the purification of heptyl 8-bromooctanoate.

Problem 1: Low Purity After Aqueous Work-up

Q: I've performed the Fischer esterification of 8-bromooctanoic acid with heptanol and after washing with sodium bicarbonate and brine, my crude product still shows significant impurities by TLC and ¹H NMR. What are the likely culprits and how can I improve my work-up?

A: This is a common issue stemming from the incomplete removal of starting materials and potential side products. The primary impurities are likely unreacted 8-bromooctanoic acid and heptanol.[1]

  • Causality:

    • Unreacted 8-Bromooctanoic Acid: While a sodium bicarbonate wash is intended to remove acidic impurities, insufficient washing (in terms of volume, concentration, or number of washes) can leave residual acid.[1] The long alkyl chain of the acid can also increase its solubility in the organic phase, making extraction less efficient.

    • Unreacted Heptanol: Heptanol, being a long-chain alcohol, has significant solubility in common organic extraction solvents and a relatively high boiling point, making it difficult to remove by simple washing or rotary evaporation.[1]

    • Hydrolysis: If the reaction mixture is not handled carefully, the ester product can hydrolyze back to the starting carboxylic acid and alcohol, especially in the presence of water and residual acid catalyst.[1]

  • Troubleshooting and Solutions:

    • Optimize the Bicarbonate Wash:

      • Use a saturated solution of sodium bicarbonate.

      • Perform at least two to three washes, monitoring the pH of the aqueous layer to ensure it is basic (pH > 8) after the final wash.

      • Vigorous shaking in a separatory funnel is crucial to ensure thorough mixing.

    • Removal of Excess Heptanol:

      • Aqueous Washes: While not completely effective, multiple washes with deionized water can help reduce the amount of heptanol.

      • High-Vacuum Evaporation: After drying the organic layer, use a rotary evaporator connected to a good vacuum pump (and potentially with gentle heating) to remove the bulk of the extraction solvent and some of the residual heptanol. However, due to its high boiling point, complete removal is unlikely with a standard rotary evaporator.

    • Post-Work-up Purification: It is highly recommended to follow the initial work-up with a more rigorous purification method such as column chromatography or high-vacuum distillation.

Problem 2: Difficulty in Separating Product from Heptanol by Column Chromatography

Q: I'm trying to purify my crude heptyl 8-bromooctanoate using silica gel column chromatography, but I'm getting poor separation between my product and what I believe is unreacted heptanol. How can I optimize my chromatography?

A: Co-elution of compounds with similar polarities is a frequent challenge in column chromatography. Heptyl 8-bromooctanoate and heptanol, both having long alkyl chains, can exhibit close Rf values in standard solvent systems.

  • Causality: The polarity of both molecules is dominated by their long, nonpolar alkyl chains. The ester and alcohol functional groups provide some polarity, but their influence can be similar enough to make separation difficult in non-ideal solvent systems.

  • Troubleshooting and Solutions:

    • Systematic TLC Analysis: Before running a column, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).

      • Recommended Starting Solvent Systems: A good starting point for nonpolar to moderately polar compounds is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.[2]

      • Solvent Screening: Test a range of solvent ratios (e.g., 5%, 10%, 20% ethyl acetate in hexane) to find a system that gives a good separation between the spots corresponding to your product and the impurity. Aim for an Rf value of 0.2-0.4 for your desired compound.

      • Alternative Solvents: If ethyl acetate/hexane systems are not providing adequate separation, consider trying other solvent combinations from different selectivity groups, such as dichloromethane/hexane or toluene/hexane.[2]

    • Column Chromatography Best Practices:

      • Column Dimensions: Use a long, thin column for difficult separations to increase the number of theoretical plates.

      • Dry Loading: If your crude product is not readily soluble in the eluent, dissolve it in a minimal amount of a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully added to the top of your column.

      • Gradient Elution: If an isocratic (single solvent mixture) elution does not provide good separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the run.

Compound Typical Rf in 10% Ethyl Acetate/Hexane Notes
Heptyl 8-bromooctanoate~0.5 - 0.6The ester is moderately polar.
Heptanol~0.4 - 0.5The alcohol is slightly more polar than the ester.
8-Bromooctanoic Acid~0.1 - 0.2 (can streak)The carboxylic acid is significantly more polar and will have a lower Rf.

Note: These Rf values are estimates and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.

Problem 3: Product Decomposition During High-Vacuum Distillation

Q: I'm attempting to purify heptyl 8-bromooctanoate by high-vacuum distillation, but the product is turning dark, and I suspect it's decomposing. What is causing this, and how can I prevent it?

A: Long-chain alkyl bromides can be susceptible to thermal decomposition, especially at elevated temperatures, even under vacuum.

  • Causality:

    • High Temperature: Prolonged exposure to high temperatures can lead to elimination reactions (forming an alkene and HBr) or other degradation pathways.

    • Presence of Impurities: Acidic or basic impurities remaining from the synthesis can catalyze decomposition at high temperatures.

    • Hot Spots: Uneven heating of the distillation flask can create localized hot spots that initiate decomposition.

  • Troubleshooting and Solutions:

    • Achieve a High Vacuum: The key to successful distillation of high-boiling point, heat-sensitive compounds is to lower the boiling point by reducing the pressure.

      • Ensure all joints in your distillation apparatus are well-sealed with appropriate vacuum grease.

      • Use a high-performance vacuum pump (e.g., a two-stage rotary vane pump).

      • A short-path distillation apparatus is often preferred to minimize the distance the vapor has to travel.

    • Precise Temperature Control:

      • Use a heating mantle with a stirrer to ensure even heating of the distillation flask.

      • Gradually increase the temperature of the heating mantle to avoid overheating.

      • Insulate the distillation head to maintain the vapor temperature and prevent premature condensation.

    • Preliminary Purification: Ensure that the crude product is thoroughly washed and dried to remove any acidic or basic impurities before attempting distillation.

Pressure Estimated Boiling Point of Ethyl 8-bromooctanoate Estimated Boiling Point of Heptyl 8-bromooctanoate
760 mmHg267.1 °C> 300 °C (Decomposition likely)
3 mmHg~123 °C[2]~160-170 °C
2 mmHg-~147-150 °C (analogous to 8-bromooctanoic acid)[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing heptyl 8-bromooctanoate?

A1: The most prevalent laboratory-scale synthesis is a two-stage process. The first stage involves the synthesis of 8-bromooctanoic acid, often via a malonic ester synthesis using 1,6-dibromohexane and diethyl malonate, followed by hydrolysis and decarboxylation. The second stage is the Fischer esterification of 8-bromooctanoic acid with heptanol, typically using a strong acid catalyst like sulfuric acid.[1]

Q2: Can I use crystallization to purify heptyl 8-bromooctanoate?

A2: While crystallization is an excellent purification technique for solid compounds, it is less common for liquid esters like heptyl 8-bromooctanoate.[4] However, low-temperature crystallization can sometimes be effective. This would involve dissolving the crude ester in a suitable solvent (e.g., hexane or acetonitrile) and cooling it to a very low temperature (e.g., -20 °C to -78 °C) to induce crystallization of the product, leaving impurities in the mother liquor. This technique is highly dependent on the specific properties of the compound and would require empirical optimization.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is an excellent method for determining the percentage purity of your sample and detecting volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your product and identify the presence of impurities. For example, unreacted heptanol would show a characteristic broad singlet for the -OH proton, and 8-bromooctanoic acid would have a very broad singlet for the carboxylic acid proton, typically above 10 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (strong C=O stretch around 1735-1750 cm⁻¹) and the absence of impurities like carboxylic acids (broad O-H stretch from 2500-3300 cm⁻¹) and alcohols (broad O-H stretch around 3200-3600 cm⁻¹).

Q4: What are the key safety precautions when working with these compounds?

A4: It is crucial to consult the Safety Data Sheet (SDS) for each chemical before use.

  • 8-Bromooctanoic Acid: This compound can cause severe skin burns and eye damage.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Heptanol: This is a flammable liquid and can cause skin and eye irritation.

  • Heptyl 8-bromooctanoate: This compound may cause skin, eye, and respiratory irritation.[6]

  • General Precautions: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

III. Experimental Protocols and Workflows

Protocol 1: Synthesis of Heptyl 8-Bromooctanoate

This protocol is adapted from the general procedure for Fischer esterification.[1]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 8-bromooctanoic acid (1.0 eq), heptanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as diethyl ether or ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (until the aqueous layer is basic), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude heptyl 8-bromooctanoate.

Workflow for Purification

PurificationWorkflow crude Crude Heptyl 8-Bromooctanoate wash Aqueous Work-up (H₂O, NaHCO₃, Brine) crude->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purified_crude Concentrated Crude Product concentrate->purified_crude distill High-Vacuum Distillation purified_crude->distill column Column Chromatography purified_crude->column pure_distill Pure Product (via Distillation) distill->pure_distill pure_column Pure Product (via Chromatography) column->pure_column analyze Purity Analysis (GC-FID, NMR, IR) pure_distill->analyze pure_column->analyze

Caption: General workflow for the synthesis and purification of heptyl 8-bromooctanoate.

IV. Analytical Data for Troubleshooting

¹H NMR Chemical Shift Reference Table
Proton Heptyl 8-bromooctanoate (Estimated) 8-Bromooctanoic Acid Heptanol
-CH₂-Br~3.4 ppm (t)~3.41 ppm (t)[5]-
-COO-CH₂-~4.05 ppm (t)-~3.6 ppm (t)
-CO-CH₂-~2.3 ppm (t)~2.36 ppm (t)[5]-
-OH-~11.0 ppm (br s)[5]~1.5-3.0 ppm (br s)
-CH₃ (Heptyl)~0.9 ppm (t)-~0.9 ppm (t)

Note: "t" denotes a triplet, and "br s" denotes a broad singlet. Chemical shifts are in ppm relative to TMS.

IR Spectroscopy Reference Table
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Ester C=OStretch1735 - 1750Strong, sharp
Ester C-OStretch1150 - 1250Strong
Carboxylic Acid O-HStretch2500 - 3300Very broad
Carboxylic Acid C=OStretch1700 - 1725Strong, sharp
Alcohol O-HStretch3200 - 3600Broad
Alkyl C-HStretch2850 - 2960Strong, sharp
C-BrStretch500 - 600Medium to weak

V. References

  • CN113087623A - Synthesis method of 8-bromoethyl octanoate. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • A Comparative Analysis of the Reactivity of Heptyl 8-bromooctanoate and Ethyl 8-bromooctanoate. (2025). BenchChem.

  • Ethyl 8-bromooctanoate | C10H19BrO2 | CID 264813. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Side product formation in the synthesis of Heptyl 8-bromooctanoate. (2025). BenchChem.

  • Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. (2021). MDPI.

  • Synthesis and Low Temperature Characterization of Iso-Oleic Ester Derivatives. (2020). ResearchGate.

  • Heptanol | C7H16O | CID 8129. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. (2010). ResearchGate.

  • WO2018002559A1 - Method for producing fatty acid esters and glycerol at a low temperature. (n.d.). Google Patents. Retrieved February 7, 2026, from

  • Preparation of Cholesteryl Ester Liquid Crystals. (n.d.). chymist.com. Retrieved February 7, 2026, from [Link]

  • Consider the IR, ^{1}H-NMR, and ^{13}C-NMR spectra of the compound with the molecular formula. (2023). Brainly.

  • Ester formation at the liquid–solid interface. (2017). Beilstein Journal of Nanotechnology.

  • 1-Heptanol - SpectraBase. (n.d.). Retrieved February 7, 2026, from [Link]

  • Solved The 1H and 13CNMR spectra of ethyl 6-bromohexanoate. (2024). Chegg.

  • Solved I need help with analyzing these C-NMR and H-NMR. (2021). Chegg.

  • 8-Bromooctanoic acid. (n.d.). LookChem. Retrieved February 7, 2026, from [Link]

  • Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. (2021). Chemistry Stack Exchange.

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry.

  • Ethyl 8-bromooctanoate | CAS#:29823-21-0. (2024). Chemsrc.

  • 8-bromooctanoic acid ethyl ester cas 29823-21-0. (n.d.). Home Sunshine Pharma. Retrieved February 7, 2026, from [Link]

Sources

addressing incomplete deprotonation of alcohol in ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of incomplete deprotonation in ether synthesis. It prioritizes mechanistic understanding, safety, and actionable protocols.

Topic: Troubleshooting Incomplete Deprotonation in Williamson Ether Synthesis Ticket Priority: High (Yield Critical) Audience: Medicinal Chemists, Process Chemists

Diagnostic Framework: Is It Really Incomplete Deprotonation?

Before altering reagents, confirm that the failure mode is indeed incomplete deprotonation rather than electrophile decomposition or competitive elimination.

Q: How do I distinguish incomplete deprotonation from other reaction failures?

A: Use the "Gas & Color" diagnostic protocol. Incomplete deprotonation is characterized by the recovery of starting alcohol and a lack of expected physical indicators.

ObservationLikely Root CauseVerification Step
No H₂ evolution (with Hydrides)Surface passivation of NaH or "Wet" solvent quenching base immediately.Check NaH quality (grey powder = good; white/crusty = hydrolyzed).
Starting Material Recovered Incomplete Deprotonation (Thermodynamic barrier) or Aggregation.Run Deuterium Quench Test (see below).
Olefin Formation Deprotonation occurred, but Base acted as Nucleophile/Base in E2 elimination.Check steric bulk of electrophile (secondary/tertiary halides favor elimination).
Product is Alcohol (Hydrolysis) Water contamination. Hydroxide (

) competed with Alkoxide (

).
Check solvent water content (Karl Fischer titration).
The Deuterium Quench Test (Gold Standard)

To definitively prove the alcohol was never deprotonated:

  • Run the deprotonation step (Alcohol + Base) without the electrophile.

  • After 30 mins, quench with

    
     (Heavy Water) instead of the alkyl halide.
    
  • Analyze via 1H NMR .

    • Result A:

      
      -proton signal disappears/splits? 
      
      
      
      Deprotonation was successful; the issue is the alkylation step.
    • Result B:

      
      -proton signal remains unchanged? 
      
      
      
      Incomplete Deprotonation. Proceed to Module 2.

Thermodynamics: The pKa Mismatch

Q: Why does Potassium Carbonate (


) work for phenols but fail for my aliphatic alcohol? 

A: This is a thermodynamic impossibility driven by Solvent-Specific Acidity. You are likely relying on pKa values measured in water, which are misleading for organic synthesis.

In polar aprotic solvents (DMSO, DMF, THF), anions are poorly solvated, making them much more basic (and their conjugate acids much weaker). However, the relative acidity changes drastically.

The "Bordwell Shift" Data Table

Note the massive jump in pKa for aliphatic alcohols in DMSO compared to water.

Species (Acid)Conjugate BasepKa (Water)pKa (DMSO)Compatibility Verdict
Phenol (

)
Phenoxide (

)
9.9518.0

Works.
Carbonate is basic enough.
Methanol (

)
Methoxide (

)
15.529.0

Fails.
Need Hydride/HMDS.
t-Butanol (

)
t-Butoxide (

)
17.032.2 Requires KH or NaH + Heat.
Water (

)
Hydroxide (

)
15.731.4 Warning: Water is a weaker acid than MeOH in DMSO.
Hydrogen (

)
Hydride (

)
35~35 Universal Deprotonator.

Technical Insight: In DMSO, water (


) is actually less acidic than methanol (

). This means thermodynamically, hydroxide could deprotonate methanol in DMSO. However, we avoid this because hydroxide is a potent competitive nucleophile that will hydrolyze your alkyl halide, destroying the electrophile before the ether forms [1, 2].

Kinetic Solutions: Breaking the Aggregation

Q: I am using NaH in THF, but the reaction is stalled. The substrate is a secondary alcohol. [1][2][3][4]

A: You are likely facing Alkoxide Aggregation . In non-polar or moderately polar solvents (THF), sodium alkoxides form tight tetramers or hexamers. The inner oxygen atoms are shielded and non-nucleophilic.

The Fix: Use a "Naked Anion" strategy.

  • Solvent Switch: Move to DMF or DMSO . The high dielectric constant solvates the cation (

    
    ), leaving the alkoxide (
    
    
    
    ) free and reactive.
  • Chelation Additives: If you must use THF (e.g., for solubility), add a Crown Ether .

Crown Ether Selection Guide
  • For Sodium (NaH, NaOH): Add 15-Crown-5 (1.0 eq). It specifically binds

    
    .
    
  • For Potassium (KH, KOtBu): Add 18-Crown-6 (1.0 eq). It specifically binds

    
    .
    

Aggregation cluster_0 Stalled Reaction (THF) cluster_1 Activated Reaction (+ Crown Ether) Agg Alkoxide Aggregate (RO-Na)₄ RX Alkyl Halide (R'-X) Agg->RX Steric Block No Reaction Naked Naked Alkoxide RO⁻ (Reactive) Agg->Naked Disassembly Crown 15-Crown-5 Complex [Na⁺ ⊂ Crown] Crown->Complex Sequesters Na⁺ Product Ether (R-O-R') Naked->Product Fast SN2

Caption: Crown ethers sequester the cation, breaking non-reactive aggregates into reactive "naked" anions [3].

Validated Protocol: Safe & Efficient Deprotonation

Q: What is the safest, most effective protocol for difficult substrates?

A: The following protocol minimizes side reactions and maximizes deprotonation efficiency.

Safety Warning: Never reflux NaH in DMF. This can cause a runaway decomposition ("thermal runaway") leading to explosion [4]. Perform deprotonation at


 to RT.[5]
The "Inverse Addition" Protocol (High Control)

Standard addition (solid NaH to liquid) can cause fire if NaH sticks to the flask walls.

  • Preparation: Oven-dry all glassware. Flush with Argon/Nitrogen.

  • Base Suspension: Place NaH (60% in oil) in the flask.

    • Optional: Wash NaH with dry hexane 3x to remove oil if the oil interferes with purification (usually unnecessary).

    • Suspend NaH in dry DMF or THF/DMF (9:1) . Cool to

      
      .
      
  • Alcohol Addition: Dissolve your alcohol in a minimum volume of dry solvent. Add this solution dropwise to the NaH suspension.

    • Why? Controls

      
       evolution rate and prevents localized overheating.
      
  • The "Aging" Period (Critical): Stir at Room Temperature for 30–60 minutes .

    • Visual Check: Evolution of bubbles must cease completely. The solution often turns yellow/orange (alkoxide formation).

  • Electrophile Addition: Cool back to

    
    , then add the alkyl halide/electrophile.
    
  • Quench: When complete, cool to

    
    . Add saturated 
    
    
    
    slowly.

Alternative Workflows (When Williamson Fails)

Q: My alcohol is secondary/tertiary and just eliminates the halide. What now?

A: If the Williamson ether synthesis fails due to steric hindrance or elimination (E2) side reactions, switch to the Mitsunobu Reaction .

Mitsunobu Inversion Strategy

Instead of making the alcohol a nucleophile (basic), the Mitsunobu reaction activates the alcohol as a leaving group and uses a newly formed nucleophile (phenol/acid) to attack it.

  • Reagents:

    
     + DIAD/DEAD + Acidic Nucleophile (Phenol/Carboxylic Acid).
    
  • Mechanism:

    
     (Inversion of stereochemistry).
    
  • Limitation: Only works well if the "nucleophile" component has a pKa < 13 (e.g., Phenols, not aliphatic alcohols).

  • For Aliphatic Ethers: If you need to link two aliphatic alcohols, use Trichloroacetimidate alkylation (acid-catalyzed) to avoid strong bases entirely.

References
  • Bordwell, F. G. (1988).[6] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[6] Link

  • Heller, S. T., & Silverstein, T. P. (2020).[7][8] pKa Values in the Undergraduate Curriculum: Introducing pKa Values Measured in DMSO to Illustrate Solvent Effects. Journal of Chemical Education, 97(3). Link

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. Link

  • Org. Process Res. Dev. (2020). The Safe Use of Sodium Hydride on Scale. Organic Process Research & Development, 24(8), 1373-1392. Link

Sources

Validation & Comparative

Beyond Heavy Ethers: A Green Substitution Guide for Diheptyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Heptyl Ether (Dithis compound) with Alternative Greener Solvents Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Executive Summary: The "Heavy Ether" Trap

Dithis compound (Bis(heptyl)ether) is a specialized, high-boiling (


), non-polar solvent traditionally employed in high-temperature organometallic synthesis, heavy metal extraction, and as a stable heat-transfer medium. While its thermal stability and hydrophobicity are assets, they come at a steep environmental cost: high persistence, energy-intensive recovery (distillation), and fossil-fuel dependence. 

This guide evaluates greener alternatives, specifically focusing on Cyclopentyl Methyl Ether (CPME) as a superior generalist and Bio-based Dibutyl Ether (DBE) as a direct structural analog. We demonstrate that for 90% of applications, the extreme boiling point of this compound is an unnecessary process burden that can be eliminated by switching to modern, bio-derived ethers with optimized solvating power.

Technical Profile: The Candidate vs. The Incumbents

The primary challenge in replacing dithis compound is matching its lipophilicity (hydrophobicity) and inertness . Most common green ethers (e.g., 2-MeTHF) are too polar or volatile.

Comparative Physicochemical Properties[1][2][3][4][5]
PropertyDithis compound (Target)CPME (Recommended)Bio-Dibutyl Ether (Analog)Diphenyl Ether (High-T)
Formula




Boiling Point (

)
298 106142258
Density (

)
0.840.860.771.07
Water Solubility (

)
Insoluble (<0.01)1.1 (Low)0.03Insoluble
Peroxide Formation Slow (due to steric bulk)Very Low (Negative)Moderate (Requires BHT)Low
Enthalpy of Vap. (

)
~65 (High Energy)33.8 (Energy Efficient)44.656.0
Green Verdict Red (Persistent, Fossil)Green (Low Waste, Safe)Green (Bio-sourceable)Amber (Eutectic issues)

Key Insight: Dithis compound's boiling point (


) makes product isolation by distillation nearly impossible without high vacuum, often leading to thermal degradation of sensitive APIs. CPME’s boiling point (

) allows for easy recovery while remaining high enough for most reflux reactions.

Hansen Solubility Parameter (HSP) Analysis

To validate solvation performance, we compare the Hansen Solubility Parameters. A "Green" replacement must maintain the non-polar character (


) while offering sufficient polar/H-bonding capability for reactivity.
  • Dithis compound (Est.): Dominated by Dispersion forces (

    
    ). Very poor at dissolving polar intermediates.
    
  • CPME: Higher

    
     and 
    
    
    
    indicate better solubility for a wider range of organometallic catalysts without sacrificing the hydrophobic phase separation essential for workups.

HSP_Map cluster_legend Solvation Sphere Overlap HE Dithis compound (Non-Polar) δD: 16.0 | δP: 2.5 Target Target Solute: Lipophilic API / Catalyst HE->Target Good (Dispersion) CPME CPME (Balanced) δD: 17.4 | δP: 4.3 CPME->Target Excellent (Dipolar Match) DBE Dibutyl Ether (Analog) δD: 15.3 | δP: 2.8 DBE->Target Good

Figure 1: Solvation mapping showing CPME's superior ability to bridge non-polar dispersion forces with necessary polar interactions for catalysis.

Experimental Validation: Grignard Reaction & Workup

Scenario: Synthesis of a lipophilic intermediate via Grignard reagent. Challenge: Dithis compound is historically used to push reaction temperatures


 to initiate sluggish halide insertions.
Protocol Comparison
Method A: Traditional (Dithis compound)
  • Activation: Magnesium turnings activated with iodine in Dithis compound.

  • Reaction: Heated to 160°C to initiate formation of alkyl-MgBr.

  • Workup: Quench with dilute HCl.

  • Isolation: Phase separation is slow due to high viscosity. Critical Failure Point: Solvent removal requires high-vacuum distillation (

    
    ) at elevated temps, risking product decomposition.
    
Method B: Green Optimized (CPME)
  • Activation: Magnesium turnings activated in CPME (No iodine needed often, due to higher solvation of Mg surface).

  • Reaction: Reflux at 106°C .

    • Note: While lower than

      
      , CPME's higher polarity (
      
      
      
      ) stabilizes the Grignard complex better than this compound, often lowering the activation energy barrier (
      
      
      ) required, negating the need for extreme heat.
  • Workup: Quench with dilute HCl.

    • Advantage: CPME forms a clean phase cut immediately (low water solubility).

  • Isolation: Flash distillation (Rotovap) at

    
     (mild vacuum).
    
    • Result: 95% Solvent recovery for recycling. Product isolated with zero thermal stress.

Decision Framework: Selecting the Alternative

Not all applications can switch to CPME. Use this logic flow to determine the correct substitute for your specific dithis compound process.

Selection_Tree Start Why are you using Dithis compound? Temp Need Reaction Temp > 150°C? Start->Temp Process Req Hydro Need Extreme Hydrophobicity? Temp->Hydro No (< 110°C) HighT_Choice Is the reaction Base Sensitive? Temp->HighT_Choice Yes CPME RECOMMENDED: CPME (Best Balance) Hydro->CPME Standard Workup DBE USE: Bio-Dibutyl Ether (Direct Analog) Hydro->DBE Strictly Aliphatic Diphenyl USE: Diphenyl Ether (Eutectic) HighT_Choice->Diphenyl No BioAlkane USE: Bio-Dodecane (Inert, High BP) HighT_Choice->BioAlkane Yes

Figure 2: Decision tree for replacing heavy ethers based on thermal and chemical requirements.

Economic & Safety Assessment

MetricDithis compoundCPMEImpact
Cost High (Specialty Chemical)Medium (Industrial Scale)Cost Reduction
Atom Economy Poor (Synthesis of C14 ether)High (Addition reaction)Sustainability
Safety Peroxide Former (Slow)Peroxide Negative Safety Upgrade
LCA (Life Cycle) High Carbon FootprintLow (Reduced Incineration)Compliance
Conclusion

Dithis compound is a relic of "brute force" chemistry where high boiling points were used to force kinetics. Modern green chemistry dictates that solvation efficiency (CPME) trumps thermal force (this compound).

  • Primary Recommendation: Switch to CPME for all reactions

    
     and extractions.
    
  • Secondary Recommendation: Use Bio-Dibutyl Ether if a linear aliphatic structure is strictly required.

References

  • Watanabe, K. (2013). "The unique properties of Cyclopentyl Methyl Ether (CPME) compared with other ethereal solvents."[2] Green Chemistry. Link

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Sigma-Aldrich. "Greener Solvent Alternatives: CPME and 2-MeTHF." Technical Bulletin. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • TURI (Toxic Use Reduction Institute). "Dithis compound Physical Properties Data." Link

Sources

Beyond the Boiling Point: A Comparative Analytical Framework for Synthesized Ether Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and organic synthesis, ethers function as both critical intermediates and reaction solvents. However, their purity is often deceptively difficult to validate due to the formation of azeotropes with starting alcohols and their propensity for autoxidation. This guide moves beyond basic refractive index checks to compare high-fidelity analytical techniques—specifically Gas Chromatography (GC) , Quantitative NMR (qNMR) , and Karl Fischer Titration —providing a decision framework for researchers requiring absolute purity data.

Part 1: The Safety Gatekeeper – Peroxide Quantification

Before any structural or purity analysis involving heat or concentration can occur, the presence of peroxides must be ruled out. Ethers (particularly diisopropyl ether, THF, and diethyl ether) react with atmospheric oxygen to form unstable hydroperoxides (


) and dialkyl peroxides (

).

Critical Insight: Standard chromatographic methods (GC) often decompose peroxides in the injector port, leading to false negatives or ghost peaks. Therefore, Iodometric Titration remains the authoritative method for quantification.

Protocol A: Iodometric Titration (Adapted from ASTM E299)

This protocol relies on the oxidation of iodide (


) to iodine (

) by peroxides in an acidic medium, followed by titration with sodium thiosulfate.
  • Reagent Prep: Dissolve 6 g Potassium Iodide (KI) in 50 mL of 2:1 Acetic Acid/Chloroform mixture. De-aerate with nitrogen.

  • Sample Addition: Add 5.0 mL of the synthesized ether to the flask.

  • Incubation: Store in the dark for 30 minutes. (Light accelerates iodine formation, causing false positives).

  • Titration: Titrate the liberated iodine with 0.01 N Sodium Thiosulfate (

    
    ) until the yellow color fades. Add starch indicator; continue until colorless.
    
  • Calculation:

    
    
    

Part 2: Structural & Absolute Purity – qNMR vs. GC-FID

Once safety is confirmed, the core challenge is distinguishing the ether from its synthesis precursors (often alcohols) and byproducts (alkenes from elimination).

Technique 1: Quantitative NMR ( H qNMR)

The Causality: Unlike chromatography, NMR signal intensity is directly proportional to the molar ratio of nuclei. This eliminates the need for compound-specific response factors, making qNMR the superior choice for absolute purity determination of novel ethers where no reference standard exists.

  • Best For: Non-volatile ethers, thermally unstable compounds, and absolute mass balance.

  • Limitation: Lower sensitivity (LOD ~0.1%) compared to GC.

Protocol B: Internal Standard qNMR
  • Standard Selection: Choose an Internal Standard (IS) with non-overlapping signals and high purity (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid ).

  • Preparation: Weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the NMR tube using a micro-balance (precision
    
    
    mg).
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    (typically 30–60 seconds) to ensure full magnetization recovery. Acquire 64 scans.
  • Processing: Phase and baseline correct manually. Integrate the specific ether signal (

    
    ) and IS signal (
    
    
    
    ).
  • Calculation:

    
    
    (Where 
    
    
    
    = number of protons,
    
    
    = molecular weight,
    
    
    = purity of IS)[1]
Technique 2: Gas Chromatography (GC-FID)

The Causality: GC is the workhorse for volatile ethers. The Flame Ionization Detector (FID) provides high sensitivity to carbon-hydrogen bonds. However, because ethers and alcohols have different combustion responses, Response Factors (RF) must be calculated for accurate quantitation.

  • Best For: Trace impurity profiling (ppm level), volatile solvents (THF, Et2O), and separating isomers.

  • Critical Parameter: Use a polar column (e.g., WAX/PEG ) if separating an ether from its corresponding alcohol, as non-polar columns (DB-5) often fail to resolve the alcohol tail from the ether peak.

Comparative Data: qNMR vs. GC-FID[2]
FeatureGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Primary Utility Trace impurity detection (<0.05%)Absolute purity / Mass balance
Reference Standard Required for every analyteNot Required (only one IS needed)
Sample State Must be volatile & thermally stableMust be soluble
Limit of Detection High (ppm to ppb range)Moderate (~0.1% / 1000 ppm)
Bias Source Injector discrimination / Response factorsIncomplete relaxation (

) / Weighing error
Throughput High (after method development)Medium (long acquisition times)

Part 3: Trace Impurity Profiling (Water & Byproducts)

Water Content: Karl Fischer Titration

Water is the most common impurity in synthesized ethers due to the hygroscopic nature of the C-O-C bond.

  • Method: Coulometric Karl Fischer is required for dried ethers (water < 0.1%).

  • Interference Note: Vinyl ethers can interfere with standard methanolic KF reagents; use a ketone-specific reagent formulation if analyzing vinyl ethers.

Synthesis Byproducts

In a typical Williamson Ether Synthesis (


), the two main impurities are:
  • Unreacted Alcohol: Often forms an azeotrope. Detection: GC (broad tailing peak) or IR (O-H stretch at 3300 cm⁻¹).

  • Elimination Product (Alkene): Formed via E2 competition.[2] Detection:

    
    H NMR (olefinic region 4.5–6.5 ppm) or GC (elutes earlier than ether).
    

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for validating ether purity, integrating safety checks with structural confirmation.

EtherPurityWorkflow Start Synthesized Ether (Crude) PeroxideCheck STEP 1: Safety Check Iodometric Titration Start->PeroxideCheck PeroxideDecision Peroxides > 5 ppm? PeroxideCheck->PeroxideDecision Treat Treatment: FeSO4 wash or Activated Alumina PeroxideDecision->Treat Yes (Unsafe) VolatilityCheck STEP 2: Volatility Check Boiling Point < 250°C? PeroxideDecision->VolatilityCheck No (Safe) Treat->PeroxideCheck Retest GC_Path GC-FID Analysis (Trace Impurities) VolatilityCheck->GC_Path Yes (Volatile) HPLC_Path HPLC-RI / ELSD (Non-Volatile Ethers) VolatilityCheck->HPLC_Path No (Complex/Polymer) qNMR_Path STEP 3: Absolute Purity 1H qNMR (Internal Standard) GC_Path->qNMR_Path Impurity Profile Known HPLC_Path->qNMR_Path KF_Check STEP 4: Water Content Coulometric Karl Fischer qNMR_Path->KF_Check FinalReport Final Certificate of Analysis (Structure + Purity + Safety) KF_Check->FinalReport

Caption: Integrated workflow prioritizing safety (peroxides) before branching into volatility-dependent purity techniques.

References

  • ASTM International. (2017). ASTM E299-17 Standard Test Method for Trace Amounts of Peroxides in Organic Solvents. ASTM International.[3] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Williamson, A. W. (1850). "Theory of Aetherification." Journal of the Chemical Society, 4, 106–112. (Historical Context for Synthesis Mechanism). [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. [Link]

Sources

ethyl acetate as a less hazardous substitute for ether in extractions

Author: BenchChem Technical Support Team. Date: February 2026

The Shift from Ether: A Technical Guide to Ethyl Acetate Substitution

Audience: Researchers, Process Chemists, and Safety Officers. Objective: To provide an evidence-based framework for substituting Diethyl Ether (


) with Ethyl Acetate (

) in liquid-liquid extractions, quantifying the safety benefits and operational trade-offs.

Executive Summary: The Case for Substitution

Diethyl ether has historically been the default extraction solvent due to its low boiling point (


) and chemical inertness. However, its safety profile—characterized by an extremely low flash point (

) and the formation of explosive peroxides—poses severe risks.

Ethyl acetate offers a compelling alternative. It is a Class 3 solvent (lower toxicity), does not form peroxides, and possesses a polarity profile that often improves the recovery of polar organic intermediates. This guide details when to make the switch, how to adapt your protocols, and the specific physicochemical realities you must manage.

Comparative Physicochemical Profile

The following data highlights the thermodynamic and safety differences that dictate protocol adjustments.

PropertyDiethyl Ether (

)
Ethyl Acetate (

)
Operational Implication
Boiling Point


EtOAc requires a stronger vacuum or higher bath temp for removal but reduces "bumping" risk.
Flash Point


EtOAc is flammable but significantly less likely to ignite on hotplates or static discharge.
Enthalpy of Vaporization (

)


EtOAc requires ~27% more energy to evaporate. Rotovap baths must be warmer (

).
Density (

)


Critical: Et2O separates rapidly from water (

). EtOAc separates slower due to lower density contrast.
Water Solubility (in Solvent)


EtOAc extracts more water. Drying steps (brine +

) are non-negotiable.
Peroxide Formation High Risk (Class B)[1]NegligibleEliminates the need for routine peroxide testing and ferrous sulfate washing.

Performance Analysis: Partition Coefficients & Efficiency

The choice of solvent depends on the Partition Coefficient (


), defined as the ratio of equilibrium concentrations of a dissolved substance in a two-phase system.[2][3]


The "Polarity Advantage"

EtOAc is significantly more polar (


) than Et2O (

). This makes EtOAc superior for extracting polar organic molecules (acids, amines, alcohols) that often partition poorly into ether.
  • Case Study: Morphine Extraction

    • 
       (Ether/Water): 
      
      
      
      (Poor recovery)[3]
    • 
       (EtOAc/Water): 
      
      
      
      (Excellent recovery)
    • Insight: For alkaloids and polar metabolites, EtOAc acts as a "middle ground" solvent—more effective than ether, but safer than chlorinated solvents like DCM.

The "Hydrolysis Risk" (The Causality of Failure)

Unlike the chemically inert ether, EtOAc is an ester. It is susceptible to hydrolysis under extreme pH conditions.

  • Mechanism:

    
    
    
  • Protocol Limit: Avoid using EtOAc if the aqueous phase has a pH

    
     or 
    
    
    
    for prolonged periods (>30 mins). For highly basic extractions, keep the contact time short and keep the mixture cold (
    
    
    ).

Operational Protocols

Protocol A: The "Solvent Swap" Extraction Workflow

Standardizing the switch from Ether to EtOAc.

  • Phase Separation Check:

    • Ether: Layers separate in seconds.

    • EtOAc: Layers may take 1-2 minutes.

    • Troubleshooting: If an emulsion forms (common due to density similarity), add Brine (saturated NaCl) . This increases the density of the aqueous layer (

      
      ), restoring the density gradient and forcing separation.
      
  • Washing:

    • Perform standard acid/base washes.

    • Crucial Step: Wash the organic layer with 5% Lithium Chloride (LiCl) or saturated Brine. This pulls the dissolved water (3.3%) out of the EtOAc, pre-drying it before the solid desiccant step.

  • Drying:

    • Use Magnesium Sulfate (

      
      )  rather than Sodium Sulfate (
      
      
      
      ).
      
      
      is a faster, more aggressive drying agent, necessary for the wetter EtOAc layer.
  • Evaporation (The Azeotrope Advantage):

    • EtOAc forms a binary azeotrope with water (8.7% water, bp

      
      ).[4]
      
    • Benefit: When you rotovap EtOAc, it actively carries residual water out of the flask. Ether often leaves water droplets behind because it boils off (

      
      ) before the water can co-distill.
      
Protocol B: Peroxide Validation (For Ether Users)

If you must stick with ether, this self-validating safety loop is mandatory.

  • Test: Dip a Quantofix Peroxide 100 strip into the solvent.

  • Read:

    • 
      : Safe to use.
      
    • 
      : STOP.  Treat with Ferrous Sulfate or pass through activated alumina.
      
    • 
      : Hazardous Waste.  Do not attempt to distill. Crystallized peroxides may detonate.
      
  • Record: Log the date and result on the bottle.

Visualized Decision Frameworks

Diagram 1: Solvent Selection Decision Tree

Use this logic flow to determine if EtOAc is a viable substitute for your specific analyte.

SolventSelection Start Start: Solvent Selection IsPolar Is the Analyte Polar? (Alcohols, Acids, Amines) Start->IsPolar PHCheck Is Aqueous pH > 12 or < 1? IsPolar->PHCheck Yes (EtOAc is better solvator) UseEther USE DIETHYL ETHER (With Peroxide Controls) IsPolar->UseEther No (Highly Lipophilic) ContactTime Is Contact Time > 30 mins? PHCheck->ContactTime Yes (Extreme pH) UseEtOAc USE ETHYL ACETATE (Preferred) PHCheck->UseEtOAc No (Mild pH) ContactTime->UseEtOAc No (Rapid Extraction) ContactTime->UseEther Yes (Risk of Hydrolysis) UseDCM Consider DCM or High-Performance Alternative

Caption: Logic flow for determining solvent compatibility based on analyte polarity and pH stability.

Diagram 2: Comparative Extraction Workflow

Highlighting the operational differences between the two solvents.

ExtractionWorkflow cluster_Ether Diethyl Ether Workflow cluster_EtOAc Ethyl Acetate Workflow E_Start Ether Layer E_Wash Wash (Aq) E_Start->E_Wash E_Sep Fast Separation (High Density Diff) E_Wash->E_Sep E_Dry Dry (Na2SO4) E_Sep->E_Dry E_Evap Evap (Low Energy) Risk: Bumping E_Dry->E_Evap A_Start EtOAc Layer A_Wash Wash (Aq) A_Start->A_Wash A_Brine ADD BRINE (Crucial for Separation) A_Wash->A_Brine A_Sep Slower Separation A_Brine->A_Sep A_Dry Dry (MgSO4) (Aggressive Drying) A_Sep->A_Dry A_Evap Evap (High Energy) Benefit: Azeotropic Drying A_Dry->A_Evap

Caption: Operational comparison showing the additional "Brine" and "Aggressive Drying" steps required for EtOAc.

References

  • National Institute of Standards and Technology (NIST). Ethyl Acetate: Enthalpy of Vaporization and Thermochemical Data. NIST Chemistry WebBook. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.[5][6] Link

  • American Chemical Society (ACS). Common Organic Solvents: Table of Properties. Organic Chemistry Data.[4][5] Link

  • University of Edinburgh. Azeotrope Tables: Binary Azeotropes of Water. School of Chemistry. Link

  • LibreTexts Chemistry. Extraction Theory: Partition Coefficients and Solvent Selection.Link

Sources

Safety Operating Guide

Mastering the Unseen Threat: A Researcher's Guide to Safely Handling Heptyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of discovery is paramount. Yet, the very tools of our trade can present unseen hazards. Heptyl ether (di-n-heptyl ether), a valuable solvent and intermediate, is one such tool that demands our full respect and meticulous attention to safety. This guide moves beyond mere checklists to provide a deep, procedural understanding of how to handle this compound, ensuring that your groundbreaking work is not just innovative, but fundamentally safe. We will explore the "why" behind each safety protocol, empowering you to make informed decisions that protect you, your colleagues, and your research.

Section 1: Understanding the Core Risks of this compound

This compound (CAS No. 629-64-1) is a colorless liquid that, while essential in many applications, carries inherent risks that must be managed.[1] Its primary threats stem from its flammability, potential for peroxide formation, and moderate toxicity. When heated, it can emit acrid smoke and fumes.[1]

HazardAssociated RisksPreventative Measures
Flammability Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]Work in a well-ventilated area, preferably a chemical fume hood. Use non-sparking tools and explosion-proof equipment.[2][3] Ground all equipment to prevent static discharge.[2] Keep away from heat, sparks, and open flames.[2][3]
Peroxide Formation Like many ethers, this compound can form explosive peroxides upon exposure to air and light, especially during storage.[2]Containers should be dated upon opening and tested periodically for peroxides.[2] Store in a cool, dry, well-ventilated place in a tightly closed container, protected from light.[2][3] If crystals are observed in the liquid, consider it extremely dangerous and do not attempt to open; contact safety professionals.[2]
Health Hazards Moderately toxic by intravenous route.[1] May cause skin and eye irritation.[3][4] Inhalation of vapors may cause respiratory irritation, dizziness, and drowsiness.[5] Ingestion can be harmful.[5]A comprehensive personal protective equipment (PPE) strategy is essential to prevent exposure.

Section 2: Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is not just a regulatory requirement; it is a critical component of a robust safety culture. The following provides a detailed, step-by-step guide to the essential PPE for handling this compound.

Eye and Face Protection: Beyond the Standard Safety Glasses

Core Directive: Standard safety glasses are insufficient. The risk of splashes necessitates a higher level of protection.

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Best Practice: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6] This provides a dual barrier, protecting the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier

Core Directive: this compound can be absorbed through the skin, and prolonged contact can cause irritation.[7] Your choice of gloves and lab coat is crucial.

  • Gloves: The Critical Interface

    • Glove Protocol:

      • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

      • Double Gloving: For enhanced protection, especially during prolonged handling or when working with larger volumes, wearing two pairs of gloves is recommended.[9]

      • Regular Changes: Gloves should be changed every 30 to 60 minutes, or immediately if contamination is suspected.[10]

      • Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.

  • Body Protection:

    • A chemically resistant lab coat or apron is mandatory.[7] For large-scale operations, a "bunny suit" or coverall can provide head-to-toe protection.[9]

    • Ensure that lab coats are fully buttoned and sleeves are not rolled up.

    • Do not wear lab coats outside of the laboratory to prevent the spread of contamination.

Respiratory Protection: When Ventilation is Not Enough

Core Directive: this compound vapors are heavier than air and can accumulate in poorly ventilated areas.[5]

  • Engineering Controls First: The primary method for controlling vapor exposure is to handle this compound in a certified chemical fume hood.[2]

  • When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.

  • Respirator Selection: A NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.[2] For low boiling point organic solvents, a Type AX filter may be recommended.[2]

  • Fit Testing and Training: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).

Section 3: Operational and Disposal Plans: A Step-by-Step Guide

A safe laboratory environment is built on clear, repeatable procedures. The following workflows for donning, doffing, and disposal are designed to be self-validating systems of safety.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat/Apron d2 2. Respiratory Protection (if required) d1->d2 d3 3. Eye and Face Protection d2->d3 d4 4. Gloves (outer pair last) d3->d4 f1 1. Gloves (outer pair first) f2 2. Lab Coat/Apron f1->f2 f3 3. Eye and Face Protection f2->f3 f4 4. Respiratory Protection (if worn) f3->f4

Caption: PPE Donning and Doffing Workflow

Handling and Storage Protocol
  • Procurement and Inventory:

    • Purchase this compound in the smallest quantities necessary for your work.

    • Maintain a detailed inventory, including date of receipt and date of opening.

  • Storage:

    • Store in a designated flammables cabinet, away from oxidizing agents and incompatible materials.[2][3]

    • Ensure the storage area is cool, dry, and well-ventilated.[3][11]

    • Keep containers tightly closed.[3][11]

  • Handling:

    • Always handle this compound in a chemical fume hood.[2]

    • Use non-sparking tools and ensure all equipment is properly grounded.[2]

    • Avoid contact with skin, eyes, and clothing.[12]

    • Wash hands thoroughly after handling.[3][4]

Disposal Plan: From Benchtop to Waste Stream

Core Directive: All this compound waste, including contaminated materials, is considered hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect liquid this compound waste in a dedicated, properly labeled, and compatible waste container.[13] Do not mix with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

    • Keep waste containers tightly closed except when adding waste.[13]

    • Do not fill containers beyond 90% capacity.[14]

  • Contaminated PPE and Materials:

    • All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound must be disposed of as hazardous waste.

    • Place contaminated materials in a designated, labeled hazardous waste bag or container.

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2][5]

    • For large spills, evacuate the area and contact your institution's emergency response team.

Section 4: Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3][4]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][3][4] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][4] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[2][3][4] Seek immediate medical attention.[3]

Your commitment to safety is as vital as your research itself. By integrating these principles and procedures into your daily work, you build a foundation of trust and integrity that extends beyond the data you generate. This guide provides a framework; always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.

References

  • Chemius. (n.d.). Heptane Safety Data Sheet. Retrieved from [Link]

  • Kerbl GmbH. (n.d.). Protective Equipment. Retrieved from [Link]

  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. Retrieved from [Link]

  • Procter & Gamble. (2018). Safety Data Sheet.
  • Environmental Working Group. (n.d.). EWG's Guide to Healthy Cleaning. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Castrol. (2024). Techniclean 200 EF - Safety Data Sheet.
  • CPAchem. (2024). Safety data sheet. Retrieved from [Link]

  • Brady Industries. (2015). Odor-B-Gone Safety Data Sheet.
  • Environmental Health and Safety, University of Nebraska-Lincoln. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Environment, Health and Safety, Carnegie Mellon University. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Showa Best Glove. (n.d.). Gloves Chemical Resistance Chart.
  • Flugger. (2023). Safety Data Sheet.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Burdick & Jackson. (n.d.). Petroleum Ether Material Safety Data Sheet.
  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.